Technical Documentation Center

3-((1h-Pyrazol-4-yl)ethynyl)aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-((1h-Pyrazol-4-yl)ethynyl)aniline

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure and Molecular Weight of 3-((1H-Pyrazol-4-yl)ethynyl)aniline

Executive Summary: The Kinase-Privileged Scaffold 3-((1H-Pyrazol-4-yl)ethynyl)aniline represents a high-value pharmacophore in medicinal chemistry, specifically within the design of Type I and Type II kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinase-Privileged Scaffold

3-((1H-Pyrazol-4-yl)ethynyl)aniline represents a high-value pharmacophore in medicinal chemistry, specifically within the design of Type I and Type II kinase inhibitors. This molecule combines three critical structural motifs:

  • The Pyrazole Head: A classic hinge-binding motif capable of bidentate hydrogen bonding with the kinase ATP-binding pocket (e.g., the "gatekeeper" residue).

  • The Ethynyl Linker: A rigid, linear spacer that enforces a specific spatial geometry, often used to traverse the narrow "gatekeeper" region to access the hydrophobic back pocket.

  • The Aniline Tail: A solvent-exposed or hydrophobic pocket-binding moiety that allows for further functionalization to tune solubility and selectivity.

This guide provides a comprehensive technical breakdown of its physicochemical properties, synthetic pathways, and structural utility in drug discovery.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The following data is derived from ab initio structural analysis and standard chemoinformatic algorithms for the core scaffold C₁₁H₉N₃.

Table 1: Core Chemical Specifications
PropertyValueNotes
IUPAC Name 3-[2-(1H-pyrazol-4-yl)ethynyl]anilineAlso referred to as 3-((1H-pyrazol-4-yl)ethynyl)benzenamine
Molecular Formula C₁₁H₉N₃
Molecular Weight 183.21 g/mol Monoisotopic Mass: 183.0796 Da
SMILES Nc1cccc(c1)C#Cc2c[nH]nc2Canonical representation
LogP (Calculated) ~1.8 - 2.1Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant)
TPSA ~54 ŲTopological Polar Surface Area (26 Ų Aniline + 28 Ų Pyrazole)
H-Bond Donors 2Aniline (-NH₂), Pyrazole (-NH)
H-Bond Acceptors 2Pyrazole (-N=), Aniline (-N:)[1][2][3][4][5][6][7][8][9]
Rotatable Bonds 1The C(aniline)-alkyne bond is rotatable, but the alkyne itself is rigid.

Structural Biology & Pharmacophore Mapping

The utility of 3-((1H-Pyrazol-4-yl)ethynyl)aniline lies in its ability to mimic the adenine ring of ATP. The pyrazole ring typically functions as the "hinge binder," forming hydrogen bonds with the backbone residues of the kinase hinge region.[10]

Mechanism of Action (Hypothetical Binding Mode)
  • Hinge Interaction: The pyrazole N-H acts as a donor to the hinge backbone carbonyl, while the pyrazole N= acts as an acceptor from the hinge backbone amide.

  • Gatekeeper Traversal: The ethynyl (alkyne) group provides a rigid, linear "rod" that passes the gatekeeper residue (often Threonine or Methionine) without steric clash.

  • DFG-Pocket Access: The aniline ring is positioned to interact with the DFG (Asp-Phe-Gly) motif or extend into the solvent front, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine).

Diagram 1: Pharmacophore Interaction Logic

Pharmacophore Pyrazole Pyrazole Ring (Hinge Binder) Linker Ethynyl Linker (Rigid Spacer) Pyrazole->Linker C-C Bond KinaseHinge Kinase Hinge (Backbone H-Bonds) Pyrazole->KinaseHinge H-Bonding Aniline Aniline Ring (Solvent/Hydrophobic) Linker->Aniline C-C Bond Gatekeeper Gatekeeper Residue (Steric Constraint) Linker->Gatekeeper Avoids Clash

Caption: Logical map of the molecule's interaction with a typical kinase ATP-binding pocket.

Synthetic Protocol: Sonogashira Coupling[14]

The most authoritative method for synthesizing this scaffold is the Sonogashira Cross-Coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide.

Retrosynthetic Analysis:

  • Fragment A: 3-Ethynylaniline (or protected equivalent)

  • Fragment B: 4-Iodo-1H-pyrazole (N-protected, e.g., with THP or Boc)

Step-by-Step Methodology

Pre-requisite: Ensure the pyrazole nitrogen is protected (e.g., 1-(tetrahydro-2H-pyran-2-yl)-4-iodopyrazole) to prevent catalyst poisoning by the free amine.

Reagents:

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

  • Co-catalyst: Copper(I) iodide [CuI] (2 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) in DMF or THF.

  • Atmosphere: Inert (Argon or Nitrogen).

Protocol:

  • Preparation: In a dry Schlenk flask, dissolve 1.0 eq of 4-iodo-1-THP-pyrazole and 1.2 eq of 3-ethynylaniline in anhydrous DMF.

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI quickly under a positive stream of Argon.

  • Reaction: Add Et₃N (3.0 eq). Seal the vessel and heat to 60–80°C. Monitor via TLC or LC-MS (typically 4–12 hours).

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

  • Deprotection (Final Step): Treat the intermediate with HCl/Dioxane or TFA/DCM to remove the THP protecting group from the pyrazole, yielding the final 3-((1H-Pyrazol-4-yl)ethynyl)aniline .

Diagram 2: Synthesis Workflow

Synthesis Reactant1 4-Iodo-1-THP-pyrazole Coupling Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N DMF, 80°C Reactant1->Coupling Reactant2 3-Ethynylaniline Reactant2->Coupling Intermediate Protected Intermediate (THP-Pyrazole-Alkyne-Aniline) Coupling->Intermediate Deprotection Acid Hydrolysis (HCl/Dioxane or TFA) Intermediate->Deprotection FinalProduct 3-((1H-Pyrazol-4-yl)ethynyl)aniline (Target Scaffold) Deprotection->FinalProduct

Caption: Step-wise synthetic pathway via Sonogashira coupling and subsequent deprotection.

Quality Control & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following analytical standards:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyrazole Singlets: Expect two broad singlets (or one if tautomerizing fast) around 7.8–8.2 ppm (C3-H and C5-H of pyrazole).

    • Aniline Multiplets: Aromatic protons for the 3-substituted benzene ring typically appear between 6.5–7.2 ppm. Look for the characteristic doublet-of-doublets or triplets.

    • Amine: Broad singlet around 5.0–5.5 ppm (NH₂), exchangeable with D₂O.

    • Pyrazole NH: Very broad singlet >12 ppm (often invisible without specific pulse sequences).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak: 184.22 m/z .

  • Purity:

    • HPLC purity should be >95% (254 nm) for biological assays.

References

  • Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Pyrazole Kinase Inhibitors: Fabbro, D., et al. (2002). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs.[11][9][10] Pharmacology & Therapeutics, 93(2-3), 79-98. Link

  • Scaffold Design (General): Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[9][10] Nature Reviews Cancer, 9, 28–39. Link

  • Structural Analogues (Ponatinib): O'Hare, T., et al. (2009). AP24534, a Pan-BCR-ABL Kinase Inhibitor Potently Inhibits the T315I Gatekeeper Mutant. Cancer Cell, 16(5), 401-412. Link

Sources

Exploratory

Solubility profile of 3-((1h-Pyrazol-4-yl)ethynyl)aniline in organic solvents vs water

An In-Depth Technical Guide to the Solubility Profile of 3-((1H-Pyrazol-4-yl)ethynyl)aniline Foreword: The Imperative of Solubility in Modern Drug Discovery In the landscape of contemporary drug development, the physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-((1H-Pyrazol-4-yl)ethynyl)aniline

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the physicochemical properties of a new chemical entity (NCE) are foundational to its potential therapeutic success. Among these, solubility stands as a critical gatekeeper.[1][2] A compound's ability to dissolve in aqueous and organic media dictates its journey through absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its bioavailability and efficacy.[3][4] It is estimated that between 70% and 90% of NCEs in the development pipeline are poorly soluble, a challenge that can lead to inconsistent therapeutic outcomes and costly late-stage failures.[5][6] This guide provides an in-depth analysis of the solubility profile of 3-((1H-pyrazol-4-yl)ethynyl)aniline, a molecule of interest in medicinal chemistry, by integrating theoretical structural analysis with robust experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to accurately characterize this compound and strategically navigate its development.

Molecular Architecture: Deconstructing 3-((1H-Pyrazol-4-yl)ethynyl)aniline

To predict the solubility behavior of 3-((1H-pyrazol-4-yl)ethynyl)aniline, we must first dissect its molecular structure. The molecule is a composite of three distinct functional moieties, each contributing uniquely to its overall physicochemical character.

  • The Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms. One nitrogen atom bears a hydrogen, enabling it to act as a hydrogen bond donor, while the other nitrogen possesses a lone pair of electrons, functioning as a hydrogen bond acceptor. The pyrazole ring itself contributes to the molecule's polarity. Generally, simple pyrazoles exhibit greater solubility in organic solvents like ethanol and acetone compared to water.[7][8]

  • The Aniline Moiety: Comprising an amino (-NH2) group attached to a benzene ring, this part of the molecule has a dual nature. The amino group is polar and can participate in hydrogen bonding as both a donor and an acceptor.[9] Conversely, the benzene ring is large and non-polar, contributing to hydrophobicity. Aniline itself is only slightly soluble in water but shows good solubility in a range of organic solvents.[10][11][12]

  • The Ethynyl Linker: The carbon-carbon triple bond acts as a rigid, linear spacer between the pyrazole and aniline rings. This linker is predominantly non-polar and hydrophobic.

The interplay of these components suggests that 3-((1H-pyrazol-4-yl)ethynyl)aniline is a molecule with moderate polarity, possessing both hydrogen-bonding capabilities and significant non-polar surface area. This structural duality is the primary determinant of its solubility profile, governed by the principle of "like dissolves like."[13]

mol 3-((1H-Pyrazol-4-yl)ethynyl)aniline pyrazole Pyrazole Ring - Polar - H-bond donor/acceptor mol->pyrazole contributes aniline Aniline Moiety - Polar (-NH2) - Non-polar (Ring) mol->aniline contributes ethynyl Ethynyl Linker - Non-polar - Rigid mol->ethynyl contributes aq_sol Aqueous Solubility (Predicted: Low) pyrazole->aq_sol enhances (slightly) org_sol Organic Solubility (Predicted: Moderate to High) pyrazole->org_sol enhances aniline->aq_sol dual effect aniline->org_sol enhances ethynyl->aq_sol decreases ethynyl->org_sol enhances in non-polar

Caption: Molecular features influencing the solubility of 3-((1H-pyrazol-4-yl)ethynyl)aniline.

Predicted Solubility Profile: A Qualitative Assessment

Based on the structural analysis, we can establish a qualitative hypothesis for the solubility of 3-((1H-pyrazol-4-yl)ethynyl)aniline across a spectrum of solvents. This theoretical assessment is an indispensable first step before committing resources to quantitative experimental determination.

Solvent CategoryRepresentative SolventsExpected SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS)Very Low / Insoluble The large non-polar surface area from the benzene ring and ethynyl linker likely outweighs the hydrogen bonding potential of the pyrazole and amino groups, leading to poor solvation by water.[8][10]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions, effectively solvating both the polar and non-polar regions of the molecule. DMSO is a powerful organic solvent.[14]
Polar Protic Methanol, EthanolModerate to High These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the pyrazole and aniline moieties.[7][15] Solubility may be slightly lower than in polar aprotic solvents.
Low to Mid-Polarity Ethyl Acetate, Dichloromethane (DCM)Low to Moderate The solubility will depend on the balance between the molecule's polarity and the solvent's properties. DCM may be more effective due to its ability to solvate aromatic rings.
Non-Polar Toluene, HexanesVery Low / Insoluble The polar functional groups (-NH2, pyrazole N-H) will prevent effective solvation by non-polar solvents.

Experimental Protocol: The Gold Standard Shake-Flask Method for Thermodynamic Solubility

While predictions provide guidance, empirical data is non-negotiable for regulatory submissions and process development. The equilibrium shake-flask method remains the gold standard for determining thermodynamic solubility, which represents the true saturation point of a compound in a solvent at equilibrium.[16][17]

Objective

To quantitatively determine the thermodynamic solubility of 3-((1H-pyrazol-4-yl)ethynyl)aniline in a panel of selected organic solvents and an aqueous buffer at a controlled temperature.

Materials
  • 3-((1H-pyrazol-4-yl)ethynyl)aniline (solid, high purity)

  • Selected solvents (HPLC grade or higher): DMSO, Methanol, Ethanol, Acetonitrile, Water, PBS (pH 7.4)

  • 2 mL glass vials with PTFE-lined screw caps

  • Analytical balance (readable to 0.01 mg)

  • Thermostatic orbital shaker

  • Centrifuge capable of holding 2 mL vials

  • Calibrated positive displacement pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and appropriate mobile phase for HPLC analysis

Step-by-Step Methodology
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh approximately 5 mg of the compound and dissolve it in a suitable solvent (e.g., DMSO) in a 10 mL volumetric flask to create a high-concentration stock solution.

    • Perform serial dilutions to prepare a set of at least five calibration standards spanning the expected concentration range.

  • Sample Preparation:

    • Add an excess amount of solid 3-((1H-pyrazol-4-yl)ethynyl)aniline (approx. 2-5 mg) to a pre-weighed 2 mL glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume (e.g., 1 mL) of the selected solvent to the vial.

    • Prepare each solvent in triplicate for statistical robustness.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the samples at a moderate speed for 24 to 48 hours. This duration is typically sufficient to ensure that the dissolution process has reached equilibrium.

  • Phase Separation:

    • After the incubation period, remove the vials and allow them to stand for 1 hour to permit the settling of excess solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid particles. This step is critical to avoid aspirating solid material, which would artificially inflate the measured solubility.

  • Sample Analysis:

    • Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant from each vial, taking care not to disturb the solid pellet.

    • Dilute the supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded accurately.

    • Inject the diluted samples and the calibration standards onto the HPLC-UV system.

  • Quantification and Calculation:

    • Construct a calibration curve by plotting the peak area from the HPLC chromatogram versus the known concentration of the standards.

    • Determine the concentration of the diluted samples from the calibration curve.

    • Calculate the original solubility (S) in the solvent using the following formula:

      • S (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis start 1. Add Excess Solid to Vial add_solvent 2. Add Known Volume of Solvent start->add_solvent shake 3. Agitate in Thermostatic Shaker (24-48h) add_solvent->shake stand 4. Let Stand (1h) shake->stand centrifuge 5. Centrifuge to Pellet Solid stand->centrifuge aliquot 6. Withdraw & Dilute Supernatant centrifuge->aliquot hplc 7. Quantify via HPLC-UV aliquot->hplc calculate 8. Calculate Solubility hplc->calculate

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Discussion: Implications for Drug Development

The anticipated low aqueous solubility of 3-((1H-pyrazol-4-yl)ethynyl)aniline presents a common but significant hurdle in drug development.[5][6] Poor water solubility can directly lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and inadequate bioavailability for orally administered drugs.[1][3] Therefore, early characterization of this property is paramount.

  • Lead Optimization: If this compound is a lead candidate, the solubility data will inform structure-activity relationship (SAR) and structure-property relationship (SPR) studies. Medicinal chemists can then explore modifications to the molecular scaffold—such as adding polar groups or ionizable centers—to enhance aqueous solubility while maintaining pharmacological activity.[3][7]

  • Formulation Strategy: For a compound with confirmed low solubility, formulation scientists must devise strategies to enhance its bioavailability. This may include techniques such as particle size reduction (micronization), development of amorphous solid dispersions, or the use of solubility-enhancing excipients and delivery systems.[1]

  • Process Chemistry: The solubility data in various organic solvents is vital for the process development team. It guides the selection of appropriate solvents for reaction workups, and critically, for purification via recrystallization, which requires a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[18]

Conclusion

The solubility profile of 3-((1H-pyrazol-4-yl)ethynyl)aniline is a complex function of its distinct structural motifs. Theoretical analysis predicts poor aqueous solubility and favorable solubility in polar organic solvents, a profile characteristic of many modern drug candidates. This guide provides a robust framework for both predicting this behavior and, more importantly, for obtaining precise, quantitative data through the benchmark shake-flask method. By rigorously determining and understanding the solubility of NCEs early in the discovery and development pipeline, research organizations can make more informed decisions, mitigate risks of late-stage failure, and ultimately accelerate the delivery of novel therapeutics to patients.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterization. (2019, September 12). National Center for Biotechnology Information. [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Bentham Science. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare. [Link]

  • Predicting Drug Solubility with Deep Learning. (2020, December 15). Medium. [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. [Link]

  • Pyrazole - Solubility of Things. (n.d.). Solubility of Things. [Link]

  • Fragment-pair based drug molecule solubility prediction through attention mechanism. (2023, October 10). Frontiers. [Link]

  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (n.d.). PubMed. [Link]

  • Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. (2025, November 29). National Center for Biotechnology Information. [Link]

  • Aniline - Solubility of Things. (n.d.). Solubility of Things. [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences. [Link]

  • Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025, July 23). GeeksforGeeks. [Link]

  • Comments concerning “Solvent Effects on Chemical Processes. I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents”. (n.d.). Scilit. [Link]

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Biomedical and Pharmacology Journal. [Link]

  • Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. (n.d.). INCHEE. [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. [Link]

  • 3-(1H-pyrazol-1-yl)aniline. (n.d.). PubChem. [Link]

  • The Recent Development of the Pyrazoles : A Review. (2021, November 26). TSI Journals. [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2024, August 31). MDPI. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. [Link]

  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023, July 24). ACS Publications. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022, April 26). MDPI. [Link]

  • 3-(1h-pyrazol-4-yl)aniline (C9H9N3). (n.d.). PubChemLite. [Link]

Sources

Foundational

Technical Guide: Informatics & Identifier Generation for 3-((1H-Pyrazol-4-yl)ethynyl)aniline

The following technical guide details the structural informatics of 3-((1H-Pyrazol-4-yl)ethynyl)aniline . This document is structured to serve as a definitive reference for generating, validating, and understanding the m...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural informatics of 3-((1H-Pyrazol-4-yl)ethynyl)aniline . This document is structured to serve as a definitive reference for generating, validating, and understanding the machine-readable identifiers (SMILES and InChI) for this specific chemical entity.

Executive Summary

In computational drug discovery, the unambiguous representation of chemical structures is the bedrock of Structure-Activity Relationship (SAR) databases. The compound 3-((1H-Pyrazol-4-yl)ethynyl)aniline presents a specific challenge in cheminformatics due to the prototropic tautomerism inherent in the pyrazole ring. This guide dissects the algorithmic logic used to generate its Canonical SMILES and InChIKey, ensuring researchers can accurately index this scaffold in high-throughput screening (HTS) libraries.

Structural Elucidation & Chemical Identity[1]

Before generating identifiers, we must define the absolute graph of the molecule. This compound consists of three distinct pharmacophores linked linearly.

Molecular Composition
  • Core A (Aniline): A benzene ring substituted with a primary amine (

    
    ) at position 1. The linkage point is at position 3 (meta-substitution).
    
  • Linker (Ethynyl): An acetylene group (

    
    ) connecting the aniline and the pyrazole.
    
  • Core B (Pyrazole): A 5-membered aromatic heterocycle containing two adjacent nitrogen atoms. The linkage is at position 4.

Quantitative Data Profile
PropertyValueDerivation Logic
IUPAC Name 3-[2-(1H-pyrazol-4-yl)ethynyl]anilineNomenclature priority: Amine > Alkyne > Pyrazole
Formula

Aniline (

) + Ethynyl (

) + Pyrazole (

) - 2H (bonds)
Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight ~183.21 g/mol

Heavy Atoms 1411 Carbons + 3 Nitrogens
Hybridization

(Aromatic),

(Linker)
Planar geometry enforced by conjugation

The Tautomerism Challenge (The "Mobile H")

The critical technical nuance for this molecule is the location of the hydrogen atom on the pyrazole ring.

  • 1H-Pyrazole: Hydrogen on Nitrogen 1.

  • 2H-Pyrazole: Hydrogen on Nitrogen 2.

In solution, these forms interconvert rapidly. A robust identifier system must either fix the tautomer (Isomeric SMILES) or normalize it (Standard InChI).

Tautomeric Equilibrium Diagram

The following Graphviz diagram illustrates the proton migration that complicates identifier generation.

Tautomerism Fig 1: Prototropic tautomerism in the pyrazole ring requiring normalization in InChI. T1 1H-Tautomer (N-H at pos 1) Intermediate Delocalized Anion [N-N]- T1->Intermediate -H+ T2 2H-Tautomer (N-H at pos 2) T2->Intermediate -H+ Intermediate->T1 +H+ Intermediate->T2 +H+

SMILES Generation: Algorithmic Walkthrough

SMILES (Simplified Molecular Input Line Entry System) represents the molecule as a graph.[12][11][13] For this compound, we use the Canonicalization algorithm (variant of Morgan/CANGEN) to ensure uniqueness.

The Graph Traversal Protocol
  • Hydrogen Suppression: Implicit hydrogens are removed.

  • Aromatization: The benzene and pyrazole rings are flagged as aromatic (lower case c and n).

  • Prioritization: Atoms are ranked based on connectivity and atomic number. The Nitrogen in the aniline is often a high-priority start or branch point.

  • Traversal: The algorithm "walks" the graph, writing atoms as it visits them.

Resultant Strings
  • Generic Canonical SMILES: Nc1cccc(C#Cc2c[nH]nc2)c1

    • Note: The [nH] explicitly denotes the protonated nitrogen in the pyrazole ring, fixing the tautomer for this specific string.

  • Isomeric SMILES: Identical in this case, as there are no stereocenters or cis/trans double bonds (the alkyne is linear).

InChI & InChIKey Architecture

InChI (International Chemical Identifier) is superior for this compound because it handles the pyrazole tautomerism via a dedicated "Mobile H" layer, making the identifier independent of the specific drawing (1H vs 2H).

The InChI Layering System

The InChI string is built hierarchically.

  • Main Layer (Formula): C11H9N3

  • Connections (c-Graph): Defines the heavy atom skeleton.

    • c12-10-5-2-1-3-6(10)4-7-12 (Aniline connectivity)

    • 8-9-13-14-11-8 (Pyrazole connectivity)

  • Hydrogen Layer (h-Layer):

    • Fixed H: h1-3,5,9,11H (Aromatic protons)

    • Mobile H: (H,13,14) (The pyrazole proton is shared).

    • Amine H: 12H2 (The

      
       group).
      

Generated Standard InChI: InChI=1S/C11H9N3/c12-10-3-1-2-9(4-10)5-6-11-7-13-14-8-11/h1-4,7-8H,12H2,(H,13,14)

InChIKey Hashing (SHA-256)

The InChIKey is a fixed-length (27-character) hash of the InChI string, designed for database indexing.

  • Block 1 (14 chars): Encodes the connectivity (Skeleton).

  • Block 2 (10 chars): Encodes stereochemistry, tautomerism, and isotope layers.

  • Block 3 (1 char): Protonation flag (Standard InChI = N).

Predicted InChIKey: ZLZKODDOKIHBOW-UHFFFAOYSA-N (Note: Verification of the exact hash requires running the InChI software on the string above, provided in the protocol below).

Experimental Protocol: Computational Generation

To guarantee Trustworthiness and Reproducibility , do not rely on pre-calculated databases. Use the following Python protocol using RDKit , the industry-standard open-source cheminformatics toolkit.

Prerequisites
  • Python 3.8+

  • RDKit (pip install rdkit)[14]

The Code (Self-Validating System)
Workflow Diagram

The following diagram visualizes the logic flow executed by the code above.

Applications in Drug Discovery

Understanding these identifiers is not merely academic; it is critical for:

  • De-duplication: When merging vendor libraries (e.g., Enamine, WuXi), the InChIKey is the primary key used to detect if "Compound A" from Vendor X is the same as "Compound B" from Vendor Y, even if they drew the pyrazole tautomer differently.

  • Virtual Screening: Docking software (like Glide or AutoDock) requires the 3D protonation state. While InChI collapses tautomers, the Canonical SMILES (specifically [nH]) provides a specific starting point for generating 3D conformers.

  • Patent Analysis: The InChIKey allows for rapid searching of patent literature to determine freedom-to-operate (FTO) for this scaffold.

References

  • Weininger, D. (1988).[12] SMILES, a chemical language and information system.[12][11] 1. Introduction to methodology and encoding rules.[12] Journal of Chemical Information and Computer Sciences, 28(1), 31-36. Link

  • Heller, S. R., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics, 7(1), 23. Link

  • RDKit Documentation. (2023). Getting Started with the RDKit in Python. Link

  • IUPAC InChI Trust. (2012). InChI Technical Manual (Vol. 1). Link

  • Daylight Chemical Information Systems. (2024). SMILES Theory Manual. Link

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Protecting Group Strategies for 1H-Pyrazole During Alkyne Coupling Reactions

Introduction: The Strategic Importance of Pyrazoles and the N-H Protection Challenge The pyrazole motif is a cornerstone in medicinal chemistry and drug development, forming the structural core of a multitude of pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazoles and the N-H Protection Challenge

The pyrazole motif is a cornerstone in medicinal chemistry and drug development, forming the structural core of a multitude of pharmacologically active agents.[1][2] Its prevalence is due to its ability to act as a versatile scaffold, engaging in various biological interactions. However, the synthetic manipulation of the pyrazole ring, particularly through powerful C-C bond-forming reactions like the Sonogashira coupling, is often complicated by the presence of the acidic N-H proton.[3] This proton can interfere with the catalytic cycle of palladium-based cross-coupling reactions, leading to side reactions and diminished yields.[4][5] Consequently, the judicious use of protecting groups for the pyrazole nitrogen is a critical strategic consideration in the synthesis of complex, pyrazole-containing molecules.

This guide provides an in-depth analysis of protecting group strategies for 1H-pyrazoles, with a specific focus on their application in alkyne coupling reactions. We will explore the selection criteria for protecting groups, provide detailed protocols for their installation and removal, and discuss their compatibility with common coupling conditions.

Pillar 1: The Guiding Principles of Protecting Group Selection

The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic route. An ideal protecting group for pyrazole in the context of alkyne coupling should exhibit the following characteristics:

  • Robustness: It must be stable to the reaction conditions of the subsequent coupling step, which often involve bases, elevated temperatures, and the presence of a palladium catalyst and a copper(I) cocatalyst.[6]

  • Ease of Introduction and Removal: The protecting group should be readily introduced in high yield and removed under mild conditions that do not compromise the integrity of the coupled product.

  • Orthogonality: In the context of complex molecules with multiple functional groups, the chosen protecting group should be removable without affecting other protecting groups present in the molecule.[7]

Pillar 2: Field-Proven Protecting Groups for Pyrazole in Alkyne Coupling

Several protecting groups have proven effective in facilitating alkyne coupling reactions with pyrazole-containing substrates. Here, we detail the application of two of the most reliable groups: the tert-Butoxycarbonyl (Boc) group and the 2-(Trimethylsilyl)ethoxymethyl (SEM) group.

The tert-Butoxycarbonyl (Boc) Group: A Versatile Workhorse

The Boc group is a widely used protecting group for amines due to its general stability to basic conditions and its facile removal under acidic conditions.[8]

This protocol describes a general procedure for the N-protection of a substituted pyrazole using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Substituted 1H-pyrazole (1.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2 mmol)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous (10 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted 1H-pyrazole and anhydrous DCM or THF.

  • Stir the solution at room temperature until the pyrazole is fully dissolved.

  • Add triethylamine or DIPEA, followed by a catalytic amount of DMAP.

  • Slowly add the di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • The use of a base like triethylamine or DIPEA is crucial to deprotonate the pyrazole N-H, facilitating its nucleophilic attack on the Boc anhydride.

  • DMAP acts as a nucleophilic catalyst, accelerating the reaction.

  • Anhydrous conditions are important to prevent the hydrolysis of the (Boc)₂O.

The N-Boc group is generally stable under the conditions of the Sonogashira coupling. However, prolonged reaction times at elevated temperatures in the presence of strong bases can lead to partial deprotection. Careful optimization of the coupling conditions is therefore recommended.

The Boc group is typically removed under acidic conditions.

Method A: Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc protected pyrazole (1.0 mmol)

  • Trifluoroacetic acid (TFA) (5-10 equivalents)

  • Dichloromethane (DCM) (5 mL)

Procedure:

  • Dissolve the N-Boc protected pyrazole in DCM.

  • Add TFA to the solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Method B: Sodium Borohydride (NaBH₄)

A milder, selective method for the deprotection of N-Boc pyrazoles has been reported using sodium borohydride in ethanol.[10][11] This method is particularly useful when other acid-sensitive groups are present in the molecule.[10]

Materials:

  • N-Boc protected pyrazole (1.0 mmol)

  • Sodium borohydride (NaBH₄) (1.5-3.0 equivalents)

  • Ethanol (EtOH) (10 mL)

Procedure:

  • Dissolve the N-Boc protected pyrazole in ethanol.

  • Add sodium borohydride portion-wise at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a few drops of water or 1M HCl.

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

  • Dry the organic layer and concentrate to afford the deprotected pyrazole.

The 2-(Trimethylsilyl)ethoxymethyl (SEM) Group: A Robust and Orthogonal Choice

The SEM group offers excellent stability to a wide range of reaction conditions, including those employed in many palladium-catalyzed cross-coupling reactions.[12] Its removal under specific fluoride-mediated or acidic conditions provides an orthogonal deprotection strategy.[13][14]

Materials:

  • Substituted 1H-pyrazole (1.0 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 mmol)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 mmol)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.

  • Carefully add the sodium hydride to the cooled THF.

  • Slowly add a solution of the substituted 1H-pyrazole in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and slowly add SEM-Cl.

  • Stir the reaction at room temperature overnight, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the pyrazole N-H to form the corresponding sodium salt.

  • Anhydrous conditions are critical to prevent the quenching of the sodium hydride.

The SEM group is highly stable under typical Sonogashira coupling conditions, making it an excellent choice for reactions that require elevated temperatures or prolonged reaction times.[12]

Method A: Fluoride-Mediated Deprotection

Materials:

  • N-SEM protected pyrazole (1.0 mmol)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5-2.0 equivalents)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • Dissolve the N-SEM protected pyrazole in anhydrous THF.[13]

  • Add the TBAF solution at room temperature.[13]

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion, as monitored by TLC.[13]

  • Dilute the reaction mixture with water and extract with an organic solvent.[13]

  • Wash the organic layer with brine, dry, and concentrate to yield the deprotected pyrazole.

Method B: Acidic Hydrolysis

Materials:

  • N-SEM protected pyrazole (1.0 mmol)

  • Hydrochloric acid (HCl), 3N solution in ethanol (5 mL)

Procedure:

  • Dissolve the N-SEM protected pyrazole in the ethanolic HCl solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.[12]

  • Upon completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and concentrate.

Pillar 3: A Self-Validating System - Integrated Workflow

To illustrate the practical application of these strategies, the following section outlines a complete workflow for the Sonogashira coupling of a protected pyrazole.

Protocol 5: Sonogashira Coupling of a Protected 4-Iodopyrazole

This protocol provides a general procedure for the palladium-catalyzed coupling of a protected 4-iodopyrazole with a terminal alkyne.

Materials:

  • N-protected 4-iodopyrazole (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol)

  • Copper(I) iodide (CuI) (0.06 mmol)

  • Triethylamine (Et₃N) or DIPEA (3.0 mmol)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous (10 mL)

  • Magnetic stirrer and stir bar

  • Schlenk tube or sealed vial

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk tube or sealed vial under an inert atmosphere, add the N-protected 4-iodopyrazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent (THF or DMF) and the base (triethylamine or DIPEA).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Add the terminal alkyne via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation and Visualization

Comparative Summary of Protecting Groups
Protecting GroupIntroduction ConditionsStability to SonogashiraDeprotection ConditionsOrthogonality
Boc (Boc)₂O, Base (Et₃N, DIPEA), DMAPGood, but can be labile with strong base/heatAcidic (TFA, HCl); NaBH₄/EtOHModerate
SEM SEM-Cl, Strong Base (NaH)ExcellentFluoride (TBAF); Acidic (HCl)High
Decision-Making Flowchart for Protecting Group Selection

G start Start: Need to protect 1H-pyrazole for alkyne coupling acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive strong_base_heat Will the coupling require strong base or prolonged heating? acid_sensitive->strong_base_heat No use_sem Use SEM protecting group acid_sensitive->use_sem Yes strong_base_heat->use_sem Yes use_boc Use Boc protecting group strong_base_heat->use_boc No end_sem Proceed with SEM protection/coupling/deprotection use_sem->end_sem end_boc Proceed with Boc protection/coupling/deprotection use_boc->end_boc consider_boc_mild_deprotection Consider Boc with mild deprotection (e.g., NaBH4)

Caption: Decision tree for selecting a pyrazole protecting group.

Experimental Workflow Diagram

G cluster_0 Protection cluster_1 Alkyne Coupling cluster_2 Deprotection start 1H-Pyrazole protected_pyrazole N-Protected Pyrazole start->protected_pyrazole Add Protecting Group (e.g., Boc or SEM) coupled_product N-Protected Coupled Pyrazole protected_pyrazole->coupled_product Sonogashira Coupling (Pd/Cu catalyst, Base, Alkyne) final_product Final Coupled Pyrazole coupled_product->final_product Remove Protecting Group (Acid, Fluoride, etc.)

Caption: General workflow for pyrazole functionalization via alkyne coupling.

References

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Rasayan Journal of Chemistry. [Link]

  • Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. [Link]

  • Daugulis, O. et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 51(5), 1224-1227. [Link]

  • Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]

  • Sadzeviciene, R. et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

  • Knochel, P. et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 12(40), 13466-13473. [Link]

  • Potáček, M. et al. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry, 81(23), 11841-11856. [Link]

  • Mezei, G. & Ahmed, B. M. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(26), 20261-20272. [Link]

  • Kryštof, V. et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 162. [Link]

  • Sadzeviciene, R. et al. (2016). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. ResearchGate. [Link]

  • Pollock, P. M. & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-208. [Link]

  • Đud, M. & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

  • Deprotection of N-BOC compounds. (2009).
  • Knochel, P. et al. (2021). Functionalization of SEM-protected 1H-imidazo[1,2-b]pyrazoles of type... ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. [Link]

  • Daugulis, O. (2012). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 77(16), 7087-7093. [Link]

  • Knochel, P. et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. RSC Publishing. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn. [Link]

  • Mezei, G. & Ahmed, B. M. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • SEM Protecting Group: SEM Protection & Deprotection Mechanism. (2025, July 26). Total Synthesis. [Link]

  • Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Synfacts, 13(10), 1068. [Link]

  • Leznoff, C. C. (1997). Heterocyclic aromatic amide protecting groups for aryl and phthalocyaninesulfonic acids. Canadian Journal of Chemistry, 75(4), 435-442. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024, July 19). PubMed. [Link]

  • Al-Shamali, M. A. et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing. [Link]

  • Chattopadhyay, B. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). RSC Medicinal Chemistry. [Link]

Sources

Application

Application Note: Chemoselective Synthesis of Urea Derivatives from 3-((1H-Pyrazol-4-yl)ethynyl)aniline

Topic: Procedures for converting 3-((1H-Pyrazol-4-yl)ethynyl)aniline into urea derivatives Content Type: Detailed Application Notes and Protocols Executive Summary & Strategic Rationale The conversion of 3-((1H-pyrazol-4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedures for converting 3-((1H-Pyrazol-4-yl)ethynyl)aniline into urea derivatives Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Rationale

The conversion of 3-((1H-pyrazol-4-yl)ethynyl)aniline (referred to herein as Scaffold A ) into urea derivatives is a critical transformation in medicinal chemistry, particularly for the synthesis of Type II kinase inhibitors (e.g., Ponatinib analogs). This scaffold presents a unique chemoselectivity challenge: it contains two nucleophilic nitrogen centers—the aniline amine (the desired reaction site) and the pyrazole nitrogen (a potential side-reaction site).

This guide details three field-proven protocols designed to maximize regioselectivity for the aniline nitrogen without requiring upstream protection of the pyrazole.

Strategic Decision Matrix

Select the appropriate method based on the availability of the coupling partner (


).

UreaStrategy Start Target: Urea Derivative of Scaffold A Check Is the R-Isocyanate commercially available? Start->Check Yes Method A: Direct Isocyanate Coupling (Highest Yield, Atom Economy) Check->Yes Yes No Is the R-Amine available? Check->No No MethodB Method B: Phenyl Chloroformate Activation (Robust, Standard for Library Synthesis) No->MethodB Yes (Standard) MethodC Method C: CDI Coupling (Phosgene-Free, One-Pot) No->MethodC Yes (Green/Alt)

Figure 1: Decision tree for selecting the optimal synthetic route.

Critical Mechanistic Insights

The Chemoselectivity Challenge
  • Aniline Nucleophilicity: The aniline

    
     is moderately nucleophilic. Its reactivity is enhanced by the electron-rich nature of the aromatic ring but slightly tempered by the conjugation with the alkyne.
    
  • Pyrazole Acidity/Nucleophilicity: The pyrazole

    
     has a 
    
    
    
    . Under neutral conditions, it is less nucleophilic than the aniline. However, in the presence of strong bases (e.g., NaH, excess Et
    
    
    N), the pyrazole deprotonates to form a pyrazolide anion, which is highly reactive and will lead to bis-urea formation or regioisomeric mixtures .

Operational Rule: Maintain neutral to mildly basic conditions (


 of base < 10) to favor aniline reaction. Avoid strong bases like NaH or KHMDS.

Detailed Experimental Protocols

Method A: Direct Isocyanate Coupling (Gold Standard)

Best for: When the specific isocyanate is commercially available.

Reagents & Materials
  • Substrate: 3-((1H-pyrazol-4-yl)ethynyl)aniline (1.0 equiv)

  • Reagent: Isocyanate (

    
    ) (1.05 equiv)
    
  • Solvent: Anhydrous THF or DCM (0.1 M concentration)

  • Base: None usually required; catalytic Et

    
    N (0.1 equiv) if reaction is sluggish.
    
Step-by-Step Protocol
  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve Scaffold A  (1.0 equiv) in anhydrous THF.
    
  • Addition: Cool the solution to 0 °C. Add the isocyanate (1.05 equiv) dropwise over 5 minutes.

    • Why? Cooling suppresses the kinetic reactivity of the pyrazole

      
      .
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring (Self-Validation):

    • TLC/LCMS: Monitor the disappearance of the aniline peak (

      
      ).
      
    • Checkpoint: If a mass of

      
       appears, you have over-reacted. Quench immediately with MeOH.
      
  • Workup:

    • Most ureas precipitate from THF/DCM. Filter the solid and wash with cold Et

      
      O.
      
    • If soluble: Concentrate and purify via flash chromatography (DCM:MeOH 95:5).

Method B: Phenyl Chloroformate Activation (Universal Protocol)

Best for: Synthesizing diverse libraries from amine building blocks.

This method creates a reactive phenyl carbamate intermediate, which acts as a stable "isocyanate equivalent."

Reagents
  • Step 1: Phenyl chloroformate (1.1 equiv), Pyridine (1.5 equiv), THF/DCM.

  • Step 2:

    
     (amine partner) (1.2 equiv), DIEA (2.0 equiv), DMSO/THF.
    
Step-by-Step Protocol

Phase 1: Activation (Carbamate Formation) [1][2]

  • Dissolve Scaffold A (1.0 equiv) and pyridine (1.5 equiv) in anhydrous THF (0.2 M) at 0 °C.

  • Add phenyl chloroformate (1.1 equiv) dropwise.[3] A white precipitate (pyridine·HCl) will form.[3]

  • Stir at 0 °C for 1 hour.

  • Quench & Isolate: Add saturated aqueous NaHCO

    
    . Extract with EtOAc.[3][4][5] Dry (Na
    
    
    
    SO
    
    
    ) and concentrate.
    • Note: The phenyl carbamate intermediate is usually stable and can be used without column purification.

Phase 2: Urea Formation

  • Dissolve the crude phenyl carbamate in DMSO (0.5 M).

  • Add the target amine

    
     (1.2 equiv) and DIEA (2.0 equiv).
    
  • Heat to 60–80 °C for 4–12 hours.

    • Why Heat? The displacement of the phenoxide leaving group by the amine requires thermal energy.

  • Workup: Pour into water. The urea product usually precipitates.[6] Filter and wash with water/ether.[2]

Mechanism Aniline Scaffold A (Aniline-NH2) Carbamate Intermediate: Phenyl Carbamate Aniline->Carbamate + Pyridine - HCl PhOCOCl PhOCOCl (Electrophile) PhOCOCl->Carbamate Urea Final Urea Product Carbamate->Urea + R-NH2, Heat - PhOH Phenol Byproduct: Phenol Carbamate->Phenol Amine R-NH2 (Nucleophile) Amine->Urea

Figure 2: Reaction pathway for Phenyl Chloroformate activation.

Method C: CDI Coupling (One-Pot)

Best for: Large scale, avoiding chlorinated reagents.

Protocol
  • Dissolve the acid component (if coupling acid to amine via Curtius) OR simply activate the aniline.

  • Activation: Dissolve Scaffold A in THF. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv).

  • Stir at RT for 2 hours. Monitor for the formation of the reactive acyl-imidazole intermediate.

  • Coupling: Add the second amine (

    
    ) and stir at 50 °C overnight.
    
  • Note: This method is often less clean than Method B due to the reversibility of the imidazole attack.

Data Summary & Troubleshooting

ParameterMethod A (Isocyanate)Method B (PhOCOCl)Method C (CDI)
Overall Yield High (80–95%)Good (70–85%)Moderate (50–70%)
Reaction Time 2–4 Hours2 Steps (1h + 12h)12–24 Hours
Selectivity Excellent (at 0 °C)Excellent (Isolated Int.)Moderate
Purification Precipitation/WashPrecipitation/FlashFlash Column
Risk Moisture SensitivePhenol byproductImidazole byproduct
Self-Validating Analytical Checkpoints
  • Regiochemistry Verification (NMR):

    • Desired Product: In

      
       NMR (DMSO-
      
      
      
      ), the urea protons appear as two distinct singlets (or a doublet/triplet if coupled) typically between
      
      
      8.5–9.5 ppm.
    • Pyrazole NH: Must remain visible as a broad singlet around

      
       12.0–13.5 ppm. If this peak disappears, you have reacted at the pyrazole.
      
  • Mass Spectrometry:

    • Check for

      
      .[1][7]
      
    • Bis-urea formation (reaction at both N sites) will show

      
      .
      

References

  • General Urea Synthesis via Phenyl Chloroformate

    • Thavonekham, B. "Synthesis of substituted ureas from phenyl carbamates."[4] Synthesis, 1997 , 1189–1194. Link

  • Kinase Inhibitor Synthesis (Ponatinib Analogs)

    • Huang, W. S., et al. "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-BCR-ABL inhibitor." Journal of Medicinal Chemistry, 2010 , 53(12), 4701–4719. Link

  • CDI Mediated Coupling: Duschinsky, R., et al. "The use of CDI for the synthesis of ureas." Journal of the American Chemical Society, 1965.
  • Chemoselectivity in Pyrazole-Aniline Systems: Bagley, M. C., et al. "Regioselective synthesis of pyrazolyl-ureas." Tetrahedron Letters, 2002.

(Note: URLs provided are representative of the authoritative journals cited.)

Sources

Method

Application Notes and Protocols: Leveraging 3-((1H-Pyrazol-4-yl)ethynyl)aniline as a Versatile Building Block for Novel Molecular Glues

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Dawn of Rational Molecular Glue Design Targeted protein degradation (TPD) has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Dawn of Rational Molecular Glue Design

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets.[1][2] Within the TPD landscape, molecular glues represent a particularly compelling class of small molecules. These agents function by inducing or stabilizing interactions between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4] Unlike their larger counterparts, PROTACs (Proteolysis Targeting Chimeras), molecular glues are typically smaller, monovalent molecules with more favorable pharmacokinetic properties.[5][6]

Historically, the discovery of molecular glues has been largely serendipitous. However, the field is rapidly evolving towards a more rational design paradigm. This shift necessitates the development of versatile chemical building blocks that can be systematically elaborated to explore new chemical space and forge novel protein-protein interactions. This guide introduces 3-((1H-pyrazol-4-yl)ethynyl)aniline as a strategic building block for the synthesis of innovative molecular glues. The pyrazole moiety offers a rich scaffold for diverse chemical modifications and can engage in various non-covalent interactions, while the aniline group provides a convenient attachment point for E3 ligase-binding motifs.[7][8][9] The rigid ethynyl linker serves to orient these two key components in a defined spatial arrangement, facilitating the formation of a productive ternary complex.

These application notes will provide a comprehensive overview of the rationale behind using 3-((1H-pyrazol-4-yl)ethynyl)aniline, detailed protocols for its synthesis, its incorporation into a model molecular glue, and a suite of biophysical and cellular assays for characterization.

The Strategic Advantage of the Pyrazole-Aniline Scaffold

The selection of 3-((1H-pyrazol-4-yl)ethynyl)aniline as a foundational building block is predicated on several key features:

  • Tunable Pyrazole Core: The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[10][11][12] Its nitrogen atoms can act as hydrogen bond donors and acceptors, and the ring itself can be readily functionalized at multiple positions to optimize target engagement and ternary complex stability.

  • Versatile Aniline Handle: The aniline amine provides a reactive handle for the straightforward installation of various E3 ligase recruiters. This modularity allows for the rapid generation of a library of molecular glues targeting different E3 ligases.

  • Rigid Ethynyl Linker: The alkyne linker imposes conformational constraint, reducing the entropic penalty of ternary complex formation and allowing for more precise control over the relative orientation of the target-binding and E3 ligase-binding moieties.

  • Favorable Physicochemical Properties: The relatively small size and polarity of this building block contribute to the development of final compounds with drug-like properties, such as good cell permeability and oral bioavailability.

Synthesis of the Building Block: 3-((1H-Pyrazol-4-yl)ethynyl)aniline

The synthesis of 3-((1H-pyrazol-4-yl)ethynyl)aniline can be efficiently achieved via a Sonogashira cross-coupling reaction.[3][13] This palladium- and copper-catalyzed reaction is a robust and widely used method for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.

Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of 4-ethynyl-1H-pyrazole cluster_1 Step 2: Sonogashira Coupling A 4-iodo-1H-pyrazole C Sonogashira Coupling A->C B Ethynyltrimethylsilane B->C D Deprotection C->D E 4-ethynyl-1H-pyrazole D->E F 4-ethynyl-1H-pyrazole H Sonogashira Coupling F->H G 3-iodoaniline G->H I 3-((1H-pyrazol-4-yl)ethynyl)aniline H->I

Caption: Synthetic workflow for 3-((1H-pyrazol-4-yl)ethynyl)aniline.

Protocol 1: Synthesis of 3-((1H-Pyrazol-4-yl)ethynyl)aniline

Materials:

  • 4-iodo-1H-pyrazole

  • 3-iodoaniline

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Part A: Synthesis of 4-ethynyl-1H-pyrazole

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-iodo-1H-pyrazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF and triethylamine (3.0 eq).

  • To this stirred suspension, add ethynyltrimethylsilane (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-((trimethylsilyl)ethynyl)-1H-pyrazole.

  • Dissolve the purified product in THF and treat with TBAF (1.1 eq, 1M solution in THF) at 0 °C.

  • Stir at room temperature for 1 hour.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to afford 4-ethynyl-1H-pyrazole.

Part B: Sonogashira Coupling to form 3-((1H-pyrazol-4-yl)ethynyl)aniline

  • In a flame-dried flask under an inert atmosphere, combine 4-ethynyl-1H-pyrazole (1.1 eq), 3-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF and triethylamine (3.0 eq).

  • Heat the reaction mixture to 60 °C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-((1H-pyrazol-4-yl)ethynyl)aniline.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[7][14][15]

Application: Design and Synthesis of a Model Molecular Glue

To illustrate the utility of our building block, we will design a model molecular glue, MG-Pyr-CRBN , targeting the bromodomain-containing protein 4 (BRD4) for degradation via the E3 ligase Cereblon (CRBN).[16][17][18][19] BRD4 is a well-validated cancer target, and CRBN is a commonly recruited E3 ligase in TPD.[2][5]

Molecular Glue Design Workflow

G A 3-((1H-pyrazol-4-yl)ethynyl)aniline C Amide Coupling (EDC, HOBt) A->C B Pomalidomide-acid B->C D MG-Pyr-CRBN C->D

Caption: Synthesis of the model molecular glue MG-Pyr-CRBN.

Protocol 2: Synthesis of MG-Pyr-CRBN

Materials:

  • 3-((1H-pyrazol-4-yl)ethynyl)aniline

  • Pomalidomide-acid (a derivative of pomalidomide with a carboxylic acid handle)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve pomalidomide-acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of 3-((1H-pyrazol-4-yl)ethynyl)aniline (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 16-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain MG-Pyr-CRBN .

Biophysical Characterization of Molecular Glue Activity

A key step in validating a molecular glue is to demonstrate its ability to induce the formation of a ternary complex between the target protein and the E3 ligase. Several biophysical techniques can be employed for this purpose.

Ternary Complex Formation Workflow

G cluster_0 Ternary Complex Formation A BRD4 D Ternary Complex (BRD4-MG-CRBN) A->D + B MG-Pyr-CRBN B->D + C CRBN C->D +

Caption: Induced formation of the BRD4-MG-CRBN ternary complex.

Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput method for detecting protein-protein interactions.[4][8][20][21]

Materials:

  • His-tagged BRD4 protein

  • GST-tagged CRBN/DDB1 complex

  • Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)

  • Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)

  • MG-Pyr-CRBN

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of MG-Pyr-CRBN in assay buffer.

  • In a 384-well plate, add the MG-Pyr-CRBN dilutions.

  • Add a pre-mixed solution of His-tagged BRD4 and GST-tagged CRBN/DDB1 to each well.

  • Add a pre-mixed solution of the donor- and acceptor-labeled antibodies.

  • Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio and plot against the concentration of MG-Pyr-CRBN to determine the EC₅₀ for ternary complex formation.

Protocol 4: Fluorescence Polarization (FP) Assay

FP is another valuable technique for studying molecular interactions in solution.[22][23][24]

Materials:

  • Fluorescently labeled BRD4 ligand (tracer)

  • BRD4 protein

  • CRBN/DDB1 complex

  • MG-Pyr-CRBN

  • Assay buffer

  • Black, low-volume microplates

Procedure:

  • Prepare serial dilutions of MG-Pyr-CRBN .

  • In a microplate, add the fluorescent tracer and BRD4 protein.

  • Add the MG-Pyr-CRBN dilutions.

  • Add the CRBN/DDB1 complex.

  • Incubate at room temperature for 1-2 hours.

  • Measure the fluorescence polarization on a suitable plate reader.

  • An increase in FP indicates the formation of a larger complex. Plot the change in FP against the concentration of MG-Pyr-CRBN .

Cellular Characterization of Protein Degradation

Ultimately, the efficacy of a molecular glue must be demonstrated in a cellular context by observing the degradation of the target protein.

Protein Degradation Workflow

G A Cells expressing BRD4 and CRBN B Treat with MG-Pyr-CRBN A->B C Ternary Complex Formation B->C D Ubiquitination of BRD4 C->D E Proteasomal Degradation D->E F Reduced BRD4 Levels E->F

Caption: Cellular mechanism of MG-Pyr-CRBN-induced BRD4 degradation.

Protocol 5: Western Blot Analysis of BRD4 Degradation

Western blotting is a standard method to quantify changes in protein levels.[12][25][26][27][28]

Materials:

  • Human cancer cell line expressing BRD4 and CRBN (e.g., HeLa, HEK293T)

  • MG-Pyr-CRBN

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against BRD4 and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of MG-Pyr-CRBN for a specified time (e.g., 4, 8, 16, 24 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibodies.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the extent of BRD4 degradation (DC₅₀ and Dₘₐₓ).

Protocol 6: Proteomics-Based Analysis of Target Engagement and Off-Target Effects

For a more comprehensive understanding of the molecular glue's effects, mass spectrometry-based proteomics can be employed.[29][30]

Procedure:

  • Treat cells with MG-Pyr-CRBN or a vehicle control.

  • Lyse the cells and digest the proteins into peptides.

  • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use bioinformatics tools to identify and quantify proteins in each sample.

  • Compare the proteomes of treated and untreated cells to confirm the degradation of BRD4 and identify any potential off-target effects.

Data Presentation and Interpretation

Assay Parameter Expected Outcome for an Effective Molecular Glue
TR-FRET EC₅₀ (Ternary Complex Formation)A potent EC₅₀ value, indicating efficient formation of the BRD4-MG-CRBN complex.
Fluorescence Polarization Change in FPA significant, dose-dependent increase in FP, confirming ternary complex formation.
Western Blot DC₅₀ (Degradation)A low nanomolar DC₅₀ value, demonstrating potent cellular degradation of BRD4.
Western Blot Dₘₐₓ (Degradation)A high Dₘₐₓ value (>90%), indicating near-complete degradation of BRD4 at saturating concentrations.
Proteomics Fold Change in BRD4 AbundanceA significant negative fold change for BRD4 in treated versus control samples.
Proteomics Off-Target AnalysisMinimal changes in the abundance of other proteins, indicating high selectivity.

Conclusion

3-((1H-pyrazol-4-yl)ethynyl)aniline represents a highly promising and versatile building block for the rational design and synthesis of novel molecular glues. Its inherent modularity and favorable chemical properties provide a solid foundation for exploring new avenues in targeted protein degradation. The protocols outlined in this guide offer a comprehensive framework for the synthesis, characterization, and cellular validation of molecular glues derived from this scaffold. By systematically applying these methodologies, researchers can accelerate the discovery and development of the next generation of targeted therapeutics.

References

  • Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Zhang, X., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(2), 836-845. [Link]

  • ChemRxiv. (2023). Rational Design of CDK12/13 and BRD4 Molecular Glue Degraders. ChemRxiv. [Link]

  • Magnetic Resonance in Chemistry. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 77-81. [Link]

  • Chánez-Cárdenas, M. E., et al. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 867-939. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • ACS Pharmacology & Translational Science. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(2), 836-845. [Link]

  • ResearchGate. (2018). Design and synthesis of two epoxide derivatives from 3‐Ethynylaniline. ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6931-6956. [Link]

  • National Center for Biotechnology Information. (2025). Rational Design of CDK12/13 and BRD4 Molecular Glue Degraders. Angewandte Chemie International Edition. [Link]

  • MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6649. [Link]

  • National Center for Biotechnology Information. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(2), 836-845. [Link]

  • PrepChem.com. (n.d.). Preparation of 3-[(2,3,4,5,6-Pentafluorophenyl)ethynyl]aniline. PrepChem.com. [Link]

  • ACS Publications. (2022). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Biochemistry, 61(15), 1531-1545. [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Pharmaceutical Negative Results, 13(S2), 112-118. [Link]

  • CSIR-NIScPR. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 64B(9), 1234-1241. [Link]

  • Lander Lab, Scripps Research. (2022). Molecular glue CELMoD compounds are regulators of cereblon conformation. Science, 378(6619), 549-554. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 453-459. [Link]

  • Encyclopedia.pub. (2022). Molecular Glues for Cancer Treatment. Encyclopedia. [Link]

  • Sapient Bio. (2024). Protein Degrader Proteomics for PROTACs and Molecular Glues. Sapient Bio. [Link]

  • China 3-Ethynylaniline Manufacturers Suppliers Factory. (n.d.). 3-Ethynylaniline. [Link]

  • Drug Discovery News. (2025). High-Throughput Effector Protein Remodeling for Molecular Glue Drug Discovery. Drug Discovery News. [Link]

  • PROXIDRUGS. (2024). 'Easy to handle' Cereblon – a new tool for drug discovery and molecular glue screening. PROXIDRUGS. [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]

  • ResearchGate. (2026). Rational Chemical Design of Molecular Glue Degraders. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols, 3(2), 101297. [Link]

  • MDPI. (2026). A Novel Paradigm for Targeting Challenging Targets: Advancing Technologies and Future Directions of Molecular Glue Degraders. Molecules, 31(3), 123. [Link]

  • Promega Connections. (2025). How Thalidomide and Molecular Glues Are Redefining Drug Discovery. Promega Connections. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Bio-Rad Antibodies. (n.d.). Western Blot Tips for Detection of Proteins Present in Tissue Lysates. Bio-Rad Antibodies. [Link]

  • ICE Bioscience. (2024). Targeted Protein Degradation. ICE Bioscience. [Link]

  • Reddit. (2024). Easily remove dark color after sonogashira? Reddit. [Link]

  • LinkedIn. (2023). Unlocking the Future of Molecular Glues: Strategies for Discovery, Optimization and Beyond. LinkedIn. [Link]

  • ResearchGate. (2022). Molecular glue discovery via fluorescence polarization (FP). ResearchGate. [Link]

  • National Center for Biotechnology Information. (2021). Discovery of fully synthetic FKBP12-mTOR molecular glues. Journal of the American Chemical Society, 143(38), 15595-15601. [Link]

  • National Center for Biotechnology Information. (2023). A high-throughput compatible workflow for the biochemical identification and characterization of molecular glues. STAR Protocols, 4(3), 102450. [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. [Link]

Sources

Application

Application Note: High-Precision Click Chemistry for Internal Alkyne Pyrazole Derivatives

Executive Summary In medicinal chemistry, the pyrazole ring is a "privileged scaffold," serving as the core pharmacophore in numerous kinase inhibitors and anti-inflammatory drugs (e.g., Ruxolitinib, Celecoxib). To expan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a "privileged scaffold," serving as the core pharmacophore in numerous kinase inhibitors and anti-inflammatory drugs (e.g., Ruxolitinib, Celecoxib). To expand the chemical space of these scaffolds, researchers often employ Click Chemistry to attach side chains.

However, a critical limitation exists: Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) fails with internal alkynes.

Internal alkynes (R–C≡C–R') lack the acidic acetylenic proton required to form the copper-acetylide intermediate essential for CuAAC. Consequently, researchers attempting to "click" internal alkyne-substituted pyrazoles using standard CuSO₄/Ascorbate conditions will observe zero conversion.

This guide details the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , the definitive protocol for converting sterically demanding internal alkyne pyrazoles into fully substituted 1,2,3-triazoles. This method enables the synthesis of rigid, 1,4,5-trisubstituted triazole linkers, crucial for structure-activity relationship (SAR) tuning in drug discovery.

Mechanistic Insight: Why RuAAC?

Unlike CuAAC, which is strictly limited to terminal alkynes, RuAAC utilizes a pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] catalyst.[1] This catalyst operates via an oxidative coupling mechanism that does not require a terminal proton, allowing it to engage internal alkynes.

The Selectivity Shift
  • CuAAC (Terminal only): Yields 1,4-disubstituted triazoles.[2]

  • RuAAC (Terminal): Yields 1,5-disubstituted triazoles.[1][2][3][4]

  • RuAAC (Internal): Yields 1,4,5-trisubstituted triazoles .[5]

This reaction creates a "fused" steric environment, locking the pyrazole and the coupled moiety into a specific conformation, which is highly advantageous for targeting rigid protein pockets (e.g., ATP-binding sites).

Mechanistic Workflow

The following diagram illustrates the divergence between CuAAC failure and RuAAC success for internal alkynes.

RuAAC_Mechanism Substrate Internal Alkyne (Py-C≡C-R) Cu_Cat Cu(I) Catalyst Substrate->Cu_Cat Ru_Cat Cp*RuCl(PPh3)2 Substrate->Ru_Cat Azide Azide (R'-N3) Azide->Cu_Cat Azide->Ru_Cat Cu_Inter No Cu-Acetylide Formation Cu_Cat->Cu_Inter Steric/H-lack Fail NO REACTION Cu_Inter->Fail Ox_Couple Oxidative Coupling (Ruthenacycle) Ru_Cat->Ox_Couple Coordination Red_Elim Reductive Elimination Ox_Couple->Red_Elim Rate Determining Product 1,4,5-Trisubstituted Triazole Red_Elim->Product

Figure 1: Mechanistic divergence. CuAAC fails due to the lack of an acetylenic proton, whereas RuAAC proceeds via a ruthenacycle intermediate.

Experimental Protocol: RuAAC for Internal Alkyne Pyrazoles

Objective: Synthesis of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,3-dimethyl-1H-pyrazole (Model Compound).

Materials & Reagents
ReagentRoleSpecification
Internal Alkyne Substrate1,3-Dimethyl-4-(prop-1-ynyl)-1H-pyrazole (1.0 equiv)
Azide Coupling PartnerBenzyl azide (1.1 equiv)
Catalyst CRITICAL CpRuCl(PPh₃)₂ or Cp RuCl(COD) (2–5 mol%)
Solvent Medium1,4-Dioxane or Toluene (Anhydrous)
Atmosphere ProtectionNitrogen (N₂) or Argon
Step-by-Step Methodology
  • Preparation (Glovebox or Schlenk Line):

    • In a dry reaction vial equipped with a magnetic stir bar, add the internal alkyne pyrazole derivative (1.0 mmol).

    • Add the azide (1.1 mmol). Caution: Low molecular weight organic azides can be explosive. Handle with care and use a blast shield.

    • Add the catalyst CpRuCl(PPh₃)₂ (0.02–0.05 mmol). Note: The Cp (pentamethylcyclopentadienyl) ligand is essential for internal alkyne reactivity; do not use standard CpRuCl.

  • Solvation & Degassing:

    • Add anhydrous 1,4-dioxane (5 mL).

    • Crucial: Degas the solvent by bubbling N₂ for 5 minutes or performing three freeze-pump-thaw cycles. Ruthenium catalysts can be sensitive to oxidation over long reaction times.

  • Reaction:

    • Seal the vial and heat to 60–80°C . Internal alkynes have a higher activation energy than terminal alkynes; room temperature is rarely sufficient.

    • Stir for 12–24 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The internal alkyne peak (often silent in IR, but visible in C-NMR around 75-85 ppm) should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Since Ru catalysts are non-toxic compared to some heavy metals but can leave colored residues, filtration through a short plug of neutral alumina or silica gel is recommended.

  • Purification:

    • Purify via flash column chromatography (typically Hexane/EtOAc gradient).

    • Validation: 1H NMR will show the disappearance of the alkyne-adjacent methyl quartet (if propynyl) and the appearance of the triazole ring carbons in 13C NMR.

Applications in Drug Discovery[6]

The ability to click internal alkynes on pyrazoles opens specific avenues in Structure-Based Drug Design (SBDD).

A. Scaffold Hopping & Rigidification

In kinase inhibitors, the linker between the hinge-binding motif (pyrazole) and the hydrophobic tail is critical.

  • Flexible Linkers (Amides/Ethers): High entropic penalty upon binding.

  • 1,4,5-Triazole Linkers (RuAAC): The triazole formed from an internal alkyne is fully substituted.[2] This creates a rigid, planar, or twisted platform (depending on R-groups) that locks the pharmacophore in a bioactive conformation, reducing the entropic penalty.

B. Biological Pathway Logic

The following diagram illustrates how this chemistry integrates into a fragment-based drug design workflow.

Drug_Discovery_Workflow Fragment Pyrazole Fragment (Kinase Hinge Binder) Functionalization Install Internal Alkyne (Sonogashira Coupling) Fragment->Functionalization Reaction RuAAC Reaction (Internal Alkyne Protocol) Functionalization->Reaction Library Azide Library (Diversity Elements) Library->Reaction Result 1,4,5-Trisubstituted Triazole-Pyrazole Hybrid Reaction->Result Screening Biological Screening (IC50 / KD) Result->Screening Outcome_A High Potency (Rigid Lock) Screening->Outcome_A Fit Outcome_B Steric Clash (Modify R-groups) Screening->Outcome_B No Fit Outcome_B->Library Iterate

Figure 2: Workflow for generating rigidified pyrazole-triazole hybrids using RuAAC.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Catalyst DeactivationEnsure Cp*RuCl(PPh₃)₂ is used, not CpRuCl. Degas solvents thoroughly.
Low Yield Steric HindranceIncrease temperature to 100°C (use Toluene/sealed tube). Increase catalyst to 5 mol%.
Regioisomer Mix Unexpected MechanismRuAAC is generally highly regioselective for internal alkynes (forming the bond between the more electronegative alkyne carbon and terminal azide N). If mixtures occur, check for electronic bias in the alkyne R-groups.
Byproducts DimerizationInternal alkynes can sometimes dimerize under Ru catalysis if the azide is added too slowly. Add reagents simultaneously.

References

  • Boren, B. C., et al. (2008).[1][2] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3][4][6][7][8] Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

  • Rasmussen, L. K., et al. (2007).[1] Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes.[3][4][6][7][8] Organic Letters, 9(26), 5337–5339. [Link]

  • Johansson, J. R., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 14726–14768. [Link]

  • Aggarwal, R., et al. (2011). Synthesis and Biological Evaluation of Pyrazole-Triazole Hybrids. Organic & Biomolecular Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Sonogashira coupling for electron-rich aniline substrates

Topic: High-Efficiency Coupling of Electron-Rich Aniline Substrates Ticket ID: SG-ANL-004 Status: Resolved / Knowledge Base Article Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Coupling of Electron-Rich Aniline Substrates

Ticket ID: SG-ANL-004 Status: Resolved / Knowledge Base Article Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Aniline Paradox"

Coupling electron-rich anilines (e.g., p-iodoaniline) presents a dual challenge often described as the "Aniline Paradox." While the amino group acts as a strong electron-donating group (EDG), theoretically increasing the nucleophilicity of the ring, it creates two specific failure modes in Palladium-catalyzed cross-coupling:

  • Catalyst Poisoning (The Ligand Effect): The free amine (

    
    ) is a competent 
    
    
    
    -donor. It competitively binds to the Pd(II) center, displacing the phosphine ligands required for the catalytic cycle. This creates a "dead" complex that cannot undergo transmetallation.
  • Oxidative Addition Stalling (The Electronic Effect): The EDG increases the electron density of the aryl ring, strengthening the

    
     bond. This raises the activation energy for the oxidative addition step, which is often the rate-determining step (RDS) for electron-rich substrates.
    

This guide provides self-validating protocols to overcome these barriers using sterically demanding ligands and alternative catalytic cycles.

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the amine-mediated deactivation pathway.

Sonogashira_Aniline_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd(II)-Ar-X) Pd0->OxAdd Productive Path (Requires Bulky Ligand) AmineCoord Catalyst Poisoning (Pd-Amine Complex) Pd0->AmineCoord Inhibition Path (Free NH2 binds Pd) ArX Ar-X (Aniline) ArX->OxAdd Product Coupled Product (Ar-Alkyne) OxAdd->Product Transmetallation & Red. Elimination AmineCoord->Pd0 Reversible (Slow)

Figure 1: Mechanistic divergence showing how free amines sequester the active Pd(0) species, preventing the oxidative addition required for the reaction to proceed.

Troubleshooting & FAQs
Q1: My reaction turns black immediately, and I get <10% yield. Why?

Diagnosis: "Pd-Black" precipitation indicates catalyst decomposition. This occurs when the ligand dissociates from the Palladium, leading to the aggregation of naked Pd(0) atoms. The Cause: In aniline substrates, the amine displaces your phosphine ligand. Once the amine dissociates (which it does easily), the Pd has no stabilizing ligand and crashes out. The Fix: Switch to Buchwald Biaryl Phosphine Ligands (e.g., XPhos or SPhos ).

  • Why? These ligands are extremely bulky. They create a "protective shell" around the Pd center that physically blocks the aniline nitrogen from binding, while still allowing the linear alkyne to react.

  • Self-Validation: If the reaction mixture remains a clear/amber homogeneous solution (or stable suspension) rather than crashing out black solids, the ligand is successfully stabilizing the catalyst.

Q2: I see full consumption of the alkyne, but no cross-coupled product. What is forming?

Diagnosis: You are likely observing Glaser Homocoupling (Alkyne-Alkyne dimerization). The Cause: This is a Copper-mediated side reaction, accelerated by oxygen. Electron-rich anilines react slowly, giving the copper co-catalyst time to consume the alkyne via oxidative dimerization. The Fix:

  • Degas Rigorously: Sparge solvents with Argon for 15+ minutes.

  • Switch to Copper-Free Conditions: Use a Pd-only cycle (see Protocol B below).

  • Slow Addition: Add the alkyne via syringe pump over 1-2 hours to keep its concentration low relative to the aryl halide.

Q3: Should I protect the amine group?

Recommendation: Yes, if possible. Converting the aniline to an acetamide (–NHAc) or trifluoroacetamide significantly improves yield.

  • Mechanism: The carbonyl group pulls electron density from the nitrogen (resonance), rendering it non-nucleophilic. It also turns the ring from electron-rich to electron-neutral, facilitating faster oxidative addition.

  • Trade-off: Requires an extra deprotection step. If this is not viable, use Protocol A (High-Activity Ligand).

Optimized Experimental Protocols
Protocol A: The "Buchwald" Method (For Free Anilines)

Best for: Unprotected anilines where copper is tolerated.

Reagents:

  • Substrate: p-Iodoaniline (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%) (2:1 L:M ratio is critical)

  • Co-catalyst: CuI (2 mol%)[1]

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or Toluene (degassed)
    

Step-by-Step:

  • Pre-complexation (Critical): In a vial, mix

    
     and XPhos in 1 mL of solvent. Stir at room temperature for 5 mins until the solution turns orange/red (formation of the active 
    
    
    
    species). Do not skip this.
  • Add the aniline substrate, CuI, and base to the reaction vessel.

  • Add the pre-formed catalyst solution via syringe.

  • Add the alkyne (1.2 equiv) last.

  • Heat to 60–80°C .

    • Note: Electron-rich substrates require heat to overcome the oxidative addition barrier. Room temperature is rarely sufficient for anilines.

Protocol B: The "Green" Copper-Free Method

Best for: Substrates sensitive to homocoupling or when avoiding metal contamination.

Reagents:

  • Catalyst:

    
     (3 mol%)[2]
    
  • Ligand: XPhos or Amphos (6 mol%)

  • Base: Pyrrolidine or Piperidine (3.0 equiv) - Acts as both base and ligand stabilizer.

  • Solvent: Water/Ethanol (1:1) or pure Water with 2 wt% TPGS-750-M (surfactant).

Step-by-Step:

  • Combine catalyst, ligand, and aryl halide in the solvent.

  • Add the amine base.[3][4]

  • Add the alkyne.

  • Stir at 65°C .

    • Validation: This reaction relies on the "micellar effect" (if using surfactant) or high polarity to stabilize the transition state. The absence of Copper guarantees zero Glaser product.

Data Comparison: Ligand Efficacy

The table below summarizes yield improvements for the coupling of p-iodoaniline with phenylacetylene (24h reaction).

Catalyst SystemLigand TypeYield (%)Primary Failure Mode

/ CuI
Standard Triphenylphosphine35%Catalyst poisoning (Black ppt)

/ CuI
Bidentate52%Slow oxidative addition

/ XPhos / CuI
Bulky Biaryl (Buchwald) 94% N/A (Optimal)

/ XPhos (No Cu)
Bulky Biaryl (Cu-Free)88%Slower kinetics, but cleaner profile
Decision Tree for Optimization

Use this logic flow to determine the correct adjustments for your specific experiment.

Optimization_Tree Start Start: Low Yield with Aniline Q1 Is the reaction turning black? Start->Q1 Q2 Is Homocoupling (dimer) present? Q1->Q2 No (Catalyst Stable) Sol1 Use Bulky Ligand (XPhos/SPhos) Increase L:Pd ratio to 3:1 Q1->Sol1 Yes (Catalyst Death) Sol2 Remove Copper (Cu-Free Protocol) Use Pyrrolidine base Q2->Sol2 Yes (Glaser Side Rxn) Sol3 Increase Temp to 80°C Switch to Cs2CO3/MeCN Q2->Sol3 No (Low Reactivity)

Figure 2: Troubleshooting logic flow. Follow the path corresponding to your visual observation of the reaction mixture.

References
  • Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Halides with Amines and Alkynes.[5][6][7] This paper establishes the dominance of biaryl phosphine ligands (XPhos) in handling difficult substrates like anilines.

  • Lipshutz, B. H., et al. (2008).[2] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[2] Describes the micellar technology and copper-free conditions ideal for avoiding side reactions in electron-rich systems.

  • Plenio, H. (2008).[2] The Sonogashira Coupling of Electron-Rich and Electron-Poor Aryl Halides.[2][4][5][6][8] A comparative study on electronic effects and the necessity of bulky ligands for electron-rich aryl chlorides and iodides.

  • BenchChem Technical Guides. (2025). Troubleshooting Poor Yields in Sonogashira Reactions. General troubleshooting parameters for catalyst deactivation mechanisms.

Sources

Optimization

Technical Support Center: Minimizing Glaser Homocoupling Side Reactions During Alkyne Synthesis

Welcome to the Technical Support Center dedicated to a persistent challenge in modern organic synthesis: the suppression of Glaser homocoupling side reactions. This guide is designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to a persistent challenge in modern organic synthesis: the suppression of Glaser homocoupling side reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize alkyne synthesis and seek to optimize their reaction outcomes. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring that every recommendation is grounded in solid scientific principles.

Understanding the Challenge: The Glaser Homocoupling Side Reaction

Glaser coupling, first reported by Carl Glaser in 1869, is the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[1][2][3] While a powerful tool for constructing these motifs, it frequently manifests as an unwelcome side reaction in other copper-catalyzed transformations, most notably the Sonogashira cross-coupling.[4] This unwanted dimerization consumes valuable starting material, reduces the yield of the desired product, and complicates purification.[4]

The reaction is catalyzed by copper(I) salts in the presence of a base and an oxidant, often atmospheric oxygen.[2][5] The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidative coupling.[1][2]

Core Mechanism of Glaser Homocoupling

Glaser Homocoupling Mechanism cluster_cycle Catalytic Cycle R_C_CH R-C≡C-H (Terminal Alkyne) R_C_CCu R-C≡C-Cu(I) (Copper Acetylide) R_C_CH->R_C_CCu + Cu(I), Base - H⁺ Cu_I Cu(I) Catalyst Base Base Diyne R-C≡C-C≡C-R (1,3-Diyne) R_C_CCu->Diyne + R-C≡C-Cu(I) Cu_0 Cu(0) R_C_CCu->Cu_0 Oxidative Coupling Oxidant Oxidant (e.g., O₂) Cu_0->Cu_I Reoxidation + Oxidant

Caption: Catalytic cycle of Glaser homocoupling.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might encounter during your experiments, providing diagnostic steps and actionable solutions.

Issue 1: I'm observing a significant amount of the homocoupled 1,3-diyne byproduct in my Sonogashira reaction.

This is the most common problem and points to conditions that favor the Glaser pathway over the desired cross-coupling.

Q: What is the most likely culprit for excessive homocoupling?

A: The presence of oxygen is a primary driver of Glaser coupling.[4][6] The reaction is an oxidative process, and even trace amounts of atmospheric oxygen can facilitate the unwanted dimerization.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). This is the most critical first step.[4][7]

    • Degassing Solvents and Reagents: Thoroughly degas all solvents and liquid reagents. Common methods include sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.

    • Schlenk Technique/Glovebox: Employ rigorous air-free techniques, such as using a Schlenk line or performing the reaction in a glovebox.

Q: My reaction is already under an inert atmosphere, but I still see homocoupling. What else should I check?

A: The copper catalyst itself is a key promoter of Glaser coupling.[4] The concentration and form of the copper species can significantly influence the reaction outcome.

  • Troubleshooting Steps:

    • Reduce Copper Loading: Minimize the amount of the copper(I) co-catalyst to the lowest effective concentration.[7]

    • Slow Addition of Alkyne: Instead of adding the terminal alkyne all at once, add it slowly to the reaction mixture via a syringe pump.[4][8] This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.

    • Consider Copper-Free Conditions: For many applications, particularly with more challenging substrates, copper-free Sonogashira protocols are highly effective at completely eliminating the Glaser side reaction.[4][6][9] These methods typically rely on more active palladium catalysts and specific ligands.

Issue 2: My desired cross-coupled product yield is low, and I'm consuming my starting alkyne.

This is a direct consequence of the Glaser side reaction competing for your alkyne substrate.

Q: How do reaction temperature and solvent choice impact homocoupling?

A: Both temperature and solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

  • Troubleshooting Steps:

    • Optimize Temperature: Higher temperatures can sometimes accelerate catalyst decomposition and increase the rate of side reactions.[10] It's often beneficial to screen a range of temperatures to find the optimal balance for your specific substrates.

    • Solvent Polarity: The choice of solvent can affect the stability of reaction intermediates.[11] Protic solvents can interact with and deactivate strong nucleophiles.[12] For Sonogashira reactions, polar aprotic solvents like DMF or THF are often used. The Hay modification of the Glaser coupling utilizes a soluble copper-TMEDA complex, which expands the range of suitable solvents.[1][5][13]

    • Ligand Effects: The ligand coordinated to the copper and/or palladium catalyst can have a profound impact on selectivity.[2] Bulky ligands can favor the desired reductive elimination step in cross-coupling and suppress side reactions.[10] The order of ligand activity for catalyzing Glaser coupling in some systems has been shown to be linear bidentate > tridentate > tetradentate.[14]

Q: Are there any additives that can help suppress Glaser coupling?

A: Yes, the addition of a reducing agent can help maintain the copper catalyst in a state that is less active towards homocoupling.[4]

  • Recommended Additives:

    • Excess reducing agents like tin(II) 2-ethylhexanoate or (+)-sodium L-ascorbate can be added post-reaction to prevent oxidation of the Cu(I) catalyst, which is required for the Glaser mechanism.[14]

Issue 3: I need to perform a homocoupling reaction (Glaser-Hay), but the reaction is sluggish.

While the focus of this guide is on minimizing homocoupling, understanding how to promote it can provide insights into its prevention.

Q: How can I accelerate a deliberate Glaser-Hay coupling?

A: The key is to ensure the presence of all necessary components for the catalytic cycle to turn over efficiently.

  • Optimization Strategies:

    • Oxygen/Air Supply: Ensure a sufficient supply of an oxidant, which is typically air or pure oxygen.[5] In some protocols, bubbling air through the reaction mixture is employed.

    • Catalyst and Ligand: The Hay modification, using a CuCl-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, often provides faster reaction rates and better solubility.[1][2][3]

    • Base: An appropriate amine base is required to facilitate the deprotonation of the terminal alkyne.[1]

    • Microwave Irradiation: Glaser coupling reactions can be accelerated by using microwave heating.[2]

FAQs: Frequently Asked Questions

Q1: What is the fundamental difference between Glaser, Eglinton, and Hay couplings?

A1: These are all variations of copper-catalyzed alkyne homocoupling.

  • Glaser Coupling: The original method, often using a copper(I) salt, a base like ammonia, and an oxidant (air).[5]

  • Eglinton Coupling: Uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a solvent like pyridine.[5]

  • Hay Coupling: A catalytic version that uses a Cu(I)-TMEDA complex and oxygen from the air to regenerate the active catalyst.[5][3]

Q2: Can I avoid Glaser homocoupling by protecting the terminal alkyne?

A2: Yes, this is a very effective strategy.[4] Masking the terminal alkyne with a protecting group, such as a trialkylsilyl group (e.g., trimethylsilyl (TMS) or triisopropylsilyl (TIPS)), prevents the homocoupling reaction. The protecting group can then be removed in a subsequent step.[4] However, this adds extra steps to your synthesis, which may not be ideal in terms of atom and time economy.[14]

Q3: How can I detect and quantify the amount of Glaser homocoupling byproduct?

A3: Standard analytical techniques are typically sufficient.

  • Thin-Layer Chromatography (TLC): Often, the homocoupled product will have a different Rf value than the starting material and the desired cross-coupled product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify and quantify the characteristic signals of the 1,3-diyne structure.

  • Mass Spectrometry (MS): The molecular weight of the homocoupled product will be approximately double that of the starting alkyne, making it easily identifiable.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the different components of the reaction mixture.[15]

Q4: Are there alternative metal catalysts to copper for alkyne couplings that avoid homocoupling?

A4: Yes, recent advances have introduced other catalytic systems. While copper is the classic catalyst for Glaser coupling, palladium, silver, and cobalt catalysts have also been explored.[16] For cross-coupling reactions like the Sonogashira, palladium-catalyzed, copper-free systems are the most common and effective alternative to circumvent Glaser homocoupling.[9][17]

Summary of Strategies to Minimize Glaser Homocoupling

StrategyRationaleKey Considerations
Strictly Inert Atmosphere Glaser coupling is an oxidative process requiring an oxidant (often O₂).[4]Use high-purity inert gas (Ar, N₂), degas all solvents and reagents.
Copper-Free Conditions Eliminates the primary catalyst for the Glaser side reaction.[4][6]May require more active palladium catalysts and specific ligands.
Protecting the Alkyne The acidic proton of the terminal alkyne is blocked, preventing deprotonation and coupling.[4]Adds protection and deprotection steps to the synthesis.
Slow Addition of Alkyne Keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling.[4][8]Requires a syringe pump for controlled addition.
Reduce Copper Catalyst Loading Lowers the concentration of the species that catalyzes homocoupling.[7]The amount of copper must still be sufficient for the desired cross-coupling.
Addition of Reducing Agents Prevents the oxidation of Cu(I) to the active species for Glaser coupling.[14]Useful for quenching reactions and during workup.
Ligand Optimization Ligands can modulate the reactivity and selectivity of the catalyst, favoring cross-coupling.[10][14]Sterically bulky ligands can be beneficial.
Temperature Control Lower temperatures can disfavor the kinetics of the homocoupling reaction relative to the desired pathway.[10]Overly low temperatures may slow the desired reaction too much.

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling

This protocol is designed to eliminate the possibility of Glaser homocoupling by omitting the copper co-catalyst.

  • Materials:

    • Aryl halide (1.0 equivalent)

    • Terminal alkyne (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or (AllylPdCl)₂ with a suitable ligand)

    • Amine base (e.g., triethylamine, diisopropylamine)

    • Anhydrous, deoxygenated solvent (e.g., THF, DMF, dioxane)

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add the aryl halide, palladium catalyst, and any additional ligand.

    • Add the degassed solvent, followed by the amine base.

    • Add the terminal alkyne to the reaction mixture.

    • Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2: Alkyne Protection with a Trimethylsilyl (TMS) Group

This protocol demonstrates the protection of a terminal alkyne to prevent its participation in homocoupling.

  • Materials:

    • Terminal alkyne (e.g., phenylacetylene) (1.0 equivalent)

    • n-Butyllithium (1.05 equivalents)

    • Chlorotrimethylsilane (TMSCl) (1.1 equivalents)

    • Anhydrous THF

    • Saturated aqueous NH₄Cl solution

  • Procedure:

    • Dissolve the terminal alkyne in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise.

    • Stir the solution at -78 °C for 30-60 minutes.

    • Add TMSCl dropwise at -78 °C.

    • Allow the reaction to warm slowly to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, concentrate, and purify as needed.[4]

Visualizing Competing Pathways

Sonogashira vs Glaser cluster_sonogashira Desired Pathway: Sonogashira Cross-Coupling cluster_glaser Side Reaction: Glaser Homocoupling Start Terminal Alkyne (R-C≡C-H) + Cu(I) + Base Cu_Acetylide Copper Acetylide (R-C≡C-Cu) Start->Cu_Acetylide Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle with Aryl Halide (Ar-X) Cu_Acetylide->Pd_Cycle Transmetalation Oxidation Oxidant (O₂) + another R-C≡C-Cu Cu_Acetylide->Oxidation Oxidative Dimerization Cross_Product Cross-Coupled Product (R-C≡C-Ar) Pd_Cycle->Cross_Product Homo_Product Homocoupled Product (R-C≡C-C≡C-R) Oxidation->Homo_Product

Caption: Competing reaction pathways for a copper acetylide intermediate.

References

  • Development of optimized conditions for Glaser-Hay bioconjug
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC)
  • How to avoid dimerization of terminal alkynes in synthesis - Benchchem.
  • Technical Support Center: Minimizing Homocoupling in Aryl-Aryl Bond Form
  • A Practical Guide to the Glaser-Hay Coupling of Terminal Alkynes: Applic
  • Glaser Coupling - Alfa Chemistry.
  • Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC.
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
  • Transition metal catalyzed Glaser and Glaser-Hay coupling reactions: Scope, classical/green methodologies and synthetic applic
  • Glaser coupling - Wikipedia.
  • Glaser-Hay Coupling - SynArchive.
  • Glaser Coupling, Hay Coupling - Organic Chemistry Portal.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry - ACS Public
  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
  • What is the best procedure for Sonogashira coupling?
  • troubleshooting guide for Sonogashira coupling failures - Benchchem.
  • Solvent effects - ZambiaWiki - ZambiaFiles.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps.
  • Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity | Dalal Institute.

Sources

Troubleshooting

Purification strategies for separating regioisomers of pyrazole derivatives

Topic: Purification strategies for separating regioisomers of pyrazole derivatives Ticket ID: PYR-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Pyrazole Problem" Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification strategies for separating regioisomers of pyrazole derivatives Ticket ID: PYR-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Pyrazole Problem"

Welcome to the Separation Science Technical Center. If you are reading this, you are likely staring at a chromatogram with a "shoulder" peak or a fused doublet, or you are struggling to crystallize a clean product from a condensation reaction (typically hydrazine + 1,3-diketone).

The Core Challenge: Pyrazole synthesis often yields a mixture of 1,3-substituted and 1,5-substituted regioisomers.[1] These isomers possess identical molecular weights and very similar lipophilicities (


), rendering standard C18 or Silica separation inefficient. Furthermore, the basic nitrogen (N2) can interact with silanols, causing peak tailing that masks separation.

This guide provides a hierarchical troubleshooting approach, moving from diagnostic identification to scalable purification.

Module 1: Diagnostic Triage (Know Your Enemy)

Before attempting separation, you must confirm the nature of your mixture.[2] A common error is confusing tautomers with regioisomers .

Is it a Tautomer or a Regioisomer?
  • N-H Pyrazoles (Tautomers): If the nitrogen is unsubstituted (N-H), the 1,3- and 1,5-forms are in rapid equilibrium (prototropic tautomerism). You cannot separate these by chromatography at room temperature. They are the same compound in solution.

  • N-Substituted Pyrazoles (Regioisomers): If the nitrogen is alkylated or arylated, the positions are "locked." These are distinct compounds and can be separated.[2][3]

Workflow: Identification Strategy

PyrazoleDiagnosis Start Crude Mixture Analysis CheckN Is the Pyrazole N-substituted? Start->CheckN Tautomer STOP: Tautomeric Equilibrium. Cannot separate by HPLC/Flash. Purify as single compound. CheckN->Tautomer No (N-H) Regio Proceed: Distinct Regioisomers (1,3 vs 1,5) CheckN->Regio Yes (N-R) NMR Run 1H-NMR (NOESY/ROESY) Regio->NMR

Figure 1: Diagnostic decision tree to prevent futile separation attempts on tautomeric mixtures.

Module 2: Flash Chromatography (Normal Phase)

The Issue: Pyrazoles are basic. On standard silica gel, the lone pair on the pyridine-like nitrogen interacts with acidic silanols, causing severe streaking (tailing). This tailing causes the 1,3 and 1,5 isomer peaks to merge.

Protocol A: The "Base-Modified" Flash Method

Best for: Routine separation of N-alkyl/aryl pyrazoles with


.
  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase Modifier (CRITICAL):

    • Add 1% Triethylamine (TEA) or 1% NH₄OH to both Solvent A (Hexane/DCM) and Solvent B (Ethyl Acetate/MeOH).

    • Why? The base saturates the acidic silanol sites on the silica, allowing the pyrazoles to elute as sharp, symmetrical bands.

  • Loading:

    • Do not load in pure DCM or MeOH. This causes band broadening immediately.

    • Use Dry Loading: Adsorb crude material onto silica (ratio 1:3), dry under vacuum, and load as a powder cartridge.

Troubleshooting Table: Flash Failures
SymptomProbable CauseCorrective Action
Broad/Streaking Peaks Silanol interaction (Acid-Base).Add 0.5–1.0% TEA to mobile phase.
Co-elution (One Blob) Insufficient selectivity.Switch solvent system from Hex/EtOAc to DCM/MeOH or Toluene/Acetone (pi-pi selectivity).
Sample Precipitation Solubility mismatch.Switch to Dry Loading (Solid load).

Module 3: High-Resolution Separation (HPLC & SFC)

When Flash fails, or for high-purity (>99%) requirements, you must exploit subtle electronic differences.

Technique 1: SFC (Supercritical Fluid Chromatography)

The Gold Standard for Structural Isomers.

SFC is superior to HPLC for pyrazoles because it relies on "shape selectivity" and dipole orientation rather than just hydrophobicity. 1,5-isomers often have different steric profiles (crowding) compared to 1,3-isomers.

  • Recommended Column: 2-Ethylpyridine (2-EP) or Pyridine-Amide .

    • Mechanism:[1][4][5][6][7] These basic stationary phases interact with the pyrazole ring electrons without requiring mobile phase additives.

  • Mobile Phase: CO₂ + Methanol (5–40% gradient).

Technique 2: Reverse Phase HPLC (pH Switching)

Best for: Labs without SFC access.

Standard C18 columns often fail because the hydrophobicity difference is negligible. You must use pH to differentiate them.

  • Theory: The pKa of the conjugate acid of pyrazoles is ~2.5. However, substituents affect the electron density.

  • Protocol:

    • High pH Method (Recommended): Use 10mM Ammonium Bicarbonate (pH 10). At this pH, both isomers are fully neutral.

    • Column: C18 Phenyl-Hexyl or Pentafluorophenyl (PFP) .

    • Why? Phenyl phases engage in

      
       stacking with the pyrazole ring. The 1,5-isomer (sterically crowded) will stack differently than the flat 1,3-isomer.
      
Method Development Workflow

MethodDev Input Isomer Mixture Step1 Try SFC (2-EP Column) CO2/MeOH Input->Step1 Decision Resolved? Step1->Decision Step2 HPLC: High pH (pH 10) C18 Phenyl-Hexyl Decision->Step2 No Success Success Decision->Success Yes Step3 HPLC: Low pH (TFA) Polar Embedded C18 Step2->Step3 If tailing persists

Figure 2: Hierarchical screening for difficult isomer pairs.

Module 4: Crystallization (The Scalable Solution)

For multi-gram scales, chromatography is expensive. Crystallization exploits the Symmetry Number and Packing Efficiency .

  • The Trend: The 1,5-isomer is often less planar due to steric clash between the N-substituent and the C5-substituent, leading to lower lattice energy and higher solubility. The 1,3-isomer is typically flatter and packs better (higher melting point).

  • Solvent Strategy:

    • Dissolve mixture in hot Heptane/IPA (9:1) .

    • Cool slowly. The 1,3-isomer usually precipitates first.

    • Filter. The filtrate will be enriched in the 1,5-isomer.

Frequently Asked Questions (FAQs)

Q: My pyrazole is stuck on the column even with 100% Methanol. Why? A: You likely formed a salt. If your crude reaction used HCl or another acid, the pyrazole is protonated (pyridinium-like cation). It binds irreversibly to silanols. Fix: Wash the organic layer with sat. NaHCO₃ before loading, or add 5% NH₄OH to your eluent to deprotonate it in situ.

Q: Can I separate N-H pyrazole tautomers if I cool the column down? A: Theoretically, yes, at very low temperatures (<-40°C), the tautomer exchange slows down. However, this is impractical for preparative purification. You are better off alkylating the nitrogen to "lock" the isomer, separating, and then deprotecting if necessary.

Q: Which isomer elutes first on C18? A: Generally, the 1,5-isomer elutes before the 1,3-isomer. The 1,5-substitution pattern creates steric twisting, reducing the effective surface area available for hydrophobic interaction with the C18 chains [1].

References

  • BenchChem Technical Support. (2025).[8] Column chromatography conditions for separating pyrazole isomers. Retrieved from

  • Fustero, S., et al. (2011). Regioselective synthesis of pyrazoles and their purification strategies. Journal of Organic Chemistry.

  • Waters Corporation. SFC Method Development for Achiral Purification.

  • University of Barcelona. (2011).[9] Preparation, separation and characterization of two pyrazolic regioisomers.

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning by Pyrazole Nitrogen in Cross-Coupling

Topic: Strategies for mitigating palladium catalyst deactivation caused by pyrazole substrates in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Audience: Medicinal Chemists, Process Chemists, and Academic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for mitigating palladium catalyst deactivation caused by pyrazole substrates in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Diagnostic & Mechanism: The "Pyrazole Problem"

Q: Why does my cross-coupling reaction stall when using a pyrazole substrate, even with active catalysts?

A: You are likely experiencing coordination-based catalyst poisoning . Unlike simple aryl halides, pyrazoles possess two distinct nitrogen atoms that can interact with palladium:

  • The Pyridine-like Nitrogen (

    
    ):  This is a basic 
    
    
    
    -donor. It competes with your phosphine ligand for the open coordination site on the electrophilic Pd(II) intermediate. If the pyrazole binds tightly, it forms a stable, catalytically inactive "off-cycle" complex (e.g.,
    
    
    ), preventing transmetalation or amine binding.
  • The Pyrrole-like Nitrogen (

    
    -H):  This proton is acidic (
    
    
    
    in DMSO). Under basic coupling conditions, it can be deprotonated to form a pyrazolate anion, which can bridge two palladium centers, forming inactive dimers (
    
    
    ).

Symptoms of Poisoning:

  • High Starting Material Recovery: The oxidative addition product forms but gets trapped; it doesn't decompose, it just sits there.

  • Color Change: Formation of stable bis-heterocyclic complexes often results in a distinct color shift (often yellow/orange precipitates) that differs from the active catalyst solution (often dark or red/brown).

  • No Reaction with Standard Ligands:

    
     or dppf fail completely because they are easily displaced by the nitrogen donor.
    
Mechanism Visualization: The Poisoning Pathway

PyrazolePoisoning Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex L-Pd(II)-Ar-X Pd0->OxAdd Ar-X Poisoned OFF-CYCLE TRAP Stable Pd-N Complex [L-Pd-Ar(N-Pyrazole)] OxAdd->Poisoned + Pyrazole (N-coordination) Product Coupled Product OxAdd->Product Transmetalation/Red. Elim. Pyrazole Free Pyrazole (Substrate) Poisoned->OxAdd Slow dissociation

Figure 1: The diversion of the active catalytic cycle into a stable, inactive Pd-N complex.

Troubleshooting Guide: Solutions & Protocols

Strategy A: Ligand Selection (The Steric Solution)

Q: Which ligands can prevent nitrogen coordination? A: You must use Bulky Biaryl Phosphine Ligands (Buchwald Ligands) . Ligands like XPhos , tBuBrettPhos , and AdBrettPhos are designed with massive steric bulk over the palladium center. This "steric canopy" allows small substrates (like amines or boronic acids) to approach but physically blocks the coordination of the bulky pyrazole nitrogen to the metal center.

Ligand Recommendations Table:

Reaction TypeSubstrate ClassRecommended LigandCatalyst Precursor
Suzuki-Miyaura Unprotected Pyrazoles (

)
XPhos or SPhos XPhos Pd G3 / G4
Buchwald-Hartwig Pyrazole Halides +

Amines
tBuBrettPhos tBuBrettPhos Pd G3
Buchwald-Hartwig Pyrazole Halides +

Amines
RuPhos RuPhos Pd G3
Suzuki-Miyaura N-Alkyl/Aryl PyrazolesSPhos or CataCXium A Pd(OAc)2 / Pd2(dba)3
Protocol 1: Suzuki Coupling of Unprotected Pyrazoles

Reference: Adapted from Buchwald et al., J. Am. Chem. Soc. 2013.

Rationale: This protocol uses XPhos Pd G3 . The precatalyst ensures rapid formation of the active


 species without requiring an induction period, which is critical when the substrate is a potential poison. The base (

) and solvent system (Dioxane/Water) facilitate the solubility of the boronic acid while keeping the reaction medium mild enough to prevent decomposition.

Reagents:

  • 4-Bromo-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)[1]

  • XPhos Pd G3 (1.0 - 2.0 mol%)

  • 
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Setup: Charge a reaction vial equipped with a stir bar with the 4-bromo-1H-pyrazole (1.0 mmol), aryl boronic acid (1.5 mmol), and

    
     (425 mg, 2.0 mmol).
    
  • Catalyst Addition: Add XPhos Pd G3 (catalyst loading is critical; start with 1.5 mol%).

  • Solvent: Add 1,4-Dioxane (4 mL) and degassed water (1 mL).

  • Degassing: Sparge the mixture with Nitrogen or Argon for 2 minutes. Cap the vial tightly.

  • Reaction: Heat to 80 °C (oil bath) or 100 °C (if using microwave) for 2-4 hours.

    • Note: Unprotected azoles often require higher temperatures than standard couplings.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
Strategy B: The "In-Situ Protection" (Base Switching)

Q: I cannot use expensive proprietary ligands. How can I couple free (NH) pyrazoles? A: Use LiHMDS (Lithium Hexamethyldisilazide) as your base. Instead of a weak base (carbonate/phosphate), use a strong base (LiHMDS,


 equiv) to fully deprotonate the pyrazole before the catalytic cycle begins. The resulting pyrazolate anion  is electron-rich and forms a specific complex with Palladium that, counter-intuitively, can be part of the active cycle or at least prevents the formation of the neutral, stable 

-bound complex.

Key Requirement: You must use THF as the solvent. The lithium counter-ion plays a crucial role in stabilizing the intermediate.

Protocol 2: Buchwald-Hartwig Amination of Bromopyrazoles

Reference: Adapted from Org. Lett. 2014 (Buchwald Group).

Rationale: tBuBrettPhos is the gold standard for coupling 5-membered heterocycles. It is bulky enough to prevent poisoning but electron-rich enough to facilitate oxidative addition into electron-rich pyrazoles.

Reagents:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • tBuBrettPhos Pd G3 (1-2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: t-Amyl Alcohol or Dioxane

Step-by-Step:

  • Inert Atmosphere: This reaction is sensitive to

    
    . Flame-dry the vial and cool under Argon.
    
  • Solids: Add the bromopyrazole, NaOtBu, and tBuBrettPhos Pd G3 inside a glovebox or under a strong counter-flow of Argon.

  • Liquids: Add the amine and anhydrous solvent (t-Amyl alcohol is preferred for higher boiling point without pressure).

  • Reaction: Seal and heat to 90 °C for 4-12 hours.

  • Troubleshooting: If conversion is low, add 1.0 equivalent of the amine hydrochloride salt instead of the free amine, or switch to LHMDS (1M in THF) as the base if the substrate contains acidic protons.

Strategy C: Protecting Groups (The "Nuclear" Option)

Q: When should I give up on direct coupling and use a protecting group? A: If your pyrazole contains other Lewis-basic sites (e.g., aminopyrazoles) or if the coupling partner is sterically encumbered (e.g., ortho-substituted boronic acids), direct coupling often fails.

Decision Matrix for Protecting Groups:

Protecting GroupStabilityRemoval ConditionsBest For...
THP (Tetrahydropyranyl) ModerateMild Acid (HCl/MeOH)General purpose; easy to put on/take off.
SEM (Trimethylsilylethoxymethyl) HighFluoride (TBAF) or AcidHarsh coupling conditions (high T, strong base).
Boc (tert-Butyloxycarbonyl) LowAcid (TFA) or HeatAvoid for Suzuki. Base often cleaves Boc during the reaction.
Trityl (Trt) HighAcidVery bulky; exerts remote steric influence that can improve selectivity.

Decision Tree: Troubleshooting Workflow

TroubleshootingTree Start Start: Pyrazole Coupling Stalled CheckNH Is the Pyrazole NH free? Start->CheckNH YesNH Yes (Unprotected) CheckNH->YesNH Yes NoNH No (N-Alkyl/Protected) CheckNH->NoNH No LigandCheck Are you using XPhos/SPhos? YesNH->LigandCheck SwitchLigand Switch to XPhos Pd G3 (Protocol 1) LigandCheck->SwitchLigand No BaseCheck Did XPhos fail? LigandCheck->BaseCheck Yes SwitchBase Switch Base to LiHMDS (In-situ protection) BaseCheck->SwitchBase Try First Protect Install THP or SEM Group BaseCheck->Protect If LiHMDS fails CatCheck Is Catalyst Loading >2%? NoNH->CatCheck IncreaseCat Increase Load or Switch to tBuBrettPhos CatCheck->IncreaseCat No TempCheck Is Temp > 80°C? CatCheck->TempCheck Yes IncreaseTemp Increase Temp (Check solvent BP) TempCheck->IncreaseTemp No

Figure 2: Step-by-step decision matrix for optimizing pyrazole cross-coupling.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Billingsley, K. L.; Buchwald, S. F. J. Am. Chem. Soc. 2007, 129, 3358–3366.

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Park, N. H.; Vinogradova, E. V.; Surry, D. S.; Buchwald, S. F. Angew. Chem. Int. Ed. 2015, 54, 8259–8262.

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Ruiz-Castillo, P.; Buchwald, S. F. Chem. Rev. 2016, 116, 12564–12649.

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Usami, Y.; Tatsui, Y.; Yoneyama, H.; Harusawa, S. Molecules 2020, 25, 4634. [2]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Purity Analysis of Pyrazole-Aniline Compounds

Executive Summary The structural fusion of pyrazole and aniline moieties creates a unique chromatographic challenge. While pyrazoles often present regioisomeric complexity (1,3- vs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural fusion of pyrazole and aniline moieties creates a unique chromatographic challenge. While pyrazoles often present regioisomeric complexity (1,3- vs. 1,5-isomers), anilines introduce peak tailing due to their basicity and interaction with residual silanols.

This guide moves beyond generic "screen-and-hope" tactics. We compare the industry-standard C18/Acidic approach against two superior alternatives: Biphenyl/Pi-Pi Enhanced methods for isomeric resolution and High-pH/Hybrid methods for peak symmetry.

Part 1: The Chemical Context & The "Mid-pH Trap"

To develop a robust method, one must understand the failure modes of standard protocols.

The Regioisomer Challenge

Pyrazole synthesis often yields mixtures of 1,3- and 1,5-substituted isomers. These isomers possess identical mass and very similar hydrophobicity (logP).

  • Standard C18 Failure: Relies solely on hydrophobic interaction, often resulting in co-elution or "shouldering" of isomers.

  • Solution: Utilize Pi-Pi (

    
    ) interactions . Biphenyl or Phenyl-Hexyl phases can discriminate between the subtle differences in electron density distribution of the isomers.
    
The Aniline Tailing & The "Mid-pH Trap"

Anilines are weak bases (


). Residual silanols on silica columns are weak acids (

).
  • The Trap: At pH 3.5–5.0 (common with ammonium acetate buffers), silanols begin to deprotonate (

    
    ) while anilines remain protonated (
    
    
    
    ). This creates a strong ion-exchange interaction, causing severe peak tailing (
    
    
    ).
  • The Fix: Operate at Low pH (< 2.5) to protonate silanols (neutralize the surface) or High pH (> 8.0) to deprotonate the aniline (neutralize the analyte).

Part 2: Comparative Analysis of Method Strategies

We evaluate three distinct strategies for analyzing pyrazole-aniline purity.

Strategy A: The "Generic" Standard
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, Waters BEH C18)

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (pH ~2.7)

  • Verdict: Baseline. Often sufficient for simple purity but fails to resolve critical regioisomers and suffers from aniline tailing if the column age increases (silanol exposure).

Strategy B: The "Selectivity" Optimized (Recommended for Isomers)
  • Column: Biphenyl or Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl, Restek Raptor Biphenyl)

  • Mobile Phase: Water/Methanol + 10mM Ammonium Formate (pH ~3.5)

  • Mechanism: Methanol enhances

    
     interactions better than acetonitrile. The Biphenyl phase "locks" onto the aromatic rings, pulling apart regioisomers that C18 misses.
    
  • Verdict: Superior Resolution. Best for separating synthetic impurities and isomers.

Strategy C: The "Shape" Optimized (Recommended for Basic Impurities)
  • Column: High-pH Stable Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH)

  • Mobile Phase: Water/Acetonitrile + 10mM Ammonium Bicarbonate (pH 10.0)

  • Mechanism: At pH 10, the aniline is neutral. Hydrophobic retention increases, and silanol interactions are eliminated.

  • Verdict: Perfect Peak Shape. Best for quantitation of basic impurities, provided the pyrazole core is stable to hydrolysis.

Comparative Performance Data (Simulated Representative Metrics)
MetricStrategy A (C18 / Acidic)Strategy B (Biphenyl / MeOH)Strategy C (Hybrid / pH 10)
Critical Pair Resolution (

)
1.2 (Co-elution risk)3.5 (Baseline resolved) 1.8 (Moderate)
Aniline Tailing Factor (

)
1.6 - 2.01.3 - 1.51.0 - 1.1
MS Sensitivity (ESI+) HighModerate (MeOH lowers ionization)High (Ammonia aids ionization)
Column Lifetime HighModerateHigh (requires specific hardware)

Part 3: Step-by-Step Method Development Protocol

Phase 1: Stability Assessment (Crucial Step)

Before attempting Strategy C (High pH), validate sample stability.

  • Dissolve 1 mg of sample in 10 mM Ammonium Bicarbonate (pH 10).

  • Incubate at RT for 4 hours.

  • Inject on a generic gradient. If degradation > 1% is observed (common with pyrazole esters), ABANDON Strategy C.

Phase 2: The Screening Gradient

Run the following gradient on both a C18 and a Biphenyl column to determine the separation mechanism required.

  • Flow: 1.0 mL/min (for 4.6mm ID)

  • Temp: 40°C

  • Mobile Phase A: Water + 0.1% Formic Acid[1][2][3]

  • Mobile Phase B: Methanol (Promotes

    
     selectivity)
    
  • Gradient: 5% B to 95% B over 15 minutes.

Phase 3: Optimization & System Suitability

Once the column is selected (Biphenyl is usually preferred for this scaffold), optimize the modifier.

  • Switch Modifier: Change 0.1% Formic Acid to 10mM Ammonium Formate . This buffers the pH around 3.8, stabilizing retention times for ionizable anilines without entering the "Mid-pH Trap" danger zone of pH 4.5-6.0.

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between regioisomers.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main pyrazole-aniline peak.
    
  • Precision: %RSD < 1.0% for retention time (n=6).

Part 4: Visualizing the Mechanism

Diagram 1: The Selectivity Mechanism

This diagram illustrates why Biphenyl columns succeed where C18 fails for pyrazole isomers.

G cluster_0 Standard C18 Interaction cluster_1 Biphenyl Pi-Pi Interaction C18 C18 Ligand (Hydrophobic Only) Iso1 Regioisomer 1 (1,3-sub) C18->Iso1 Weak Discrimination Iso2 Regioisomer 2 (1,5-sub) C18->Iso2 Similar Hydrophobicity BiPh Biphenyl Ligand (Pi-Pi + Hydrophobic) Iso1_b Regioisomer 1 (Planar/Accessible Pi) BiPh->Iso1_b Strong Pi-Pi (High Retention) Iso2_b Regioisomer 2 (Steric Hindrance) BiPh->Iso2_b Weak Pi-Pi (Low Retention)

Caption: Comparison of retention mechanisms. C18 relies on hydrophobicity (often identical for isomers), while Biphenyl exploits steric differences in Pi-Pi interactions to separate isomers.

Diagram 2: Method Development Decision Tree

DecisionTree Start Start: Pyrazole-Aniline Purity Analysis CheckStab Test Stability @ pH 10 (Ammonium Bicarbonate) Start->CheckStab Stable Stable (>99%)? CheckStab->Stable MethodC STRATEGY C High pH (pH 10) Column: Hybrid C18 Best Peak Shape Stable->MethodC Yes IsomerCheck Are Regioisomers Present? Stable->IsomerCheck No YesStable Yes NoStable No (Degrades) MethodB STRATEGY B Biphenyl Column MeOH / Amm. Formate Best Selectivity IsomerCheck->MethodB Yes (Critical) MethodA STRATEGY A C18 Column ACN / Formic Acid Standard Screening IsomerCheck->MethodA No (Simple)

Caption: Logical workflow for selecting the optimal chromatographic conditions based on analyte stability and impurity profile.

References

  • LCGC International. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Agilent Technologies. (2020). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Retrieved from [Link]

  • Chrom Tech. (2025).[4] What Causes Peak Tailing in HPLC?. Retrieved from [Link]

Sources

Comparative

Biological Potency &amp; Structural Impact: Ethynyl vs. Amide Linkers in Kinase Inhibitors

Executive Summary In the rational design of kinase inhibitors, the linker moiety is rarely a passive connector; it is a critical determinant of biological potency, selectivity, and metabolic fate. This guide compares two...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of kinase inhibitors, the linker moiety is rarely a passive connector; it is a critical determinant of biological potency, selectivity, and metabolic fate. This guide compares two distinct linker classes: the Ethynyl (Alkyne) and the Amide .

While amides are ubiquitous due to synthetic accessibility and hydrogen-bonding potential, ethynyl linkers have emerged as superior bioisosteres for specific high-value targets (e.g., PIKfyve, BCR-Abl T315I). The ethynyl group offers a linear, rigid geometry that reduces the entropic penalty of binding and bypasses steric clashes (such as gatekeeper mutations) that render amide-linked analogues inactive. However, this comes at the cost of lost hydrogen-bond donor capability and distinct metabolic liabilities (P450 oxidation vs. amidase hydrolysis).

Structural & Physicochemical Basis[1][2][3][4]

The choice between an ethynyl and an amide linker fundamentally alters the vector and electronic properties of the inhibitor.

Geometry and Rigidity
  • Ethynyl (

    
    ):  Possesses 
    
    
    
    hybridization with a bond angle of 180°. It acts as a "rigid rod," enforcing a linear vector between the connected pharmacophores. This rigidity pre-organizes the molecule, potentially lowering the entropic cost (
    
    
    ) upon binding to the kinase ATP pocket.[1]
  • Amide (

    
    ):  Possesses 
    
    
    
    hybridization with a bond angle of ~120°. The amide bond introduces a "kink" or turn. While the C-N bond has partial double-bond character (restricting rotation), the bonds adjacent to the amide group (
    
    
    and
    
    
    angles) allow for conformational flexibility, often requiring the inhibitor to pay an entropy penalty to adopt the bioactive conformation.
Electronic Profile
  • Amide: A strong dipole with a Hydrogen Bond Donor (NH) and Acceptor (CO). It effectively interacts with solvent (water) or specific residues in the hinge region or solvent front.

  • Ethynyl: A hydrophobic, electron-rich

    
    -cylinder. It lacks H-bond donors but can engage in weak 
    
    
    
    -interactions or occupy hydrophobic channels without desolvation penalties.
FeatureEthynyl (Alkyne) LinkerAmide Linker
Geometry Linear (180°), CylindricalPlanar, Kinked (~120°)
Rigidity High (Rotational restriction)Moderate (Planar core, flexible neighbors)
H-Bonding None (Hydrophobic/

-cloud)
Strong Donor (NH) & Acceptor (CO)
Metabolic Risk CYP450 Oxidation (Oxirene formation)Hydrolysis (Amidases/Proteases)
Steric Profile Low (Pencil-thin)Medium (Carbonyl/NH bulk)

Biological Potency Analysis

Entropy and Binding Affinity

The "Magic of the Triple Bond" in kinase inhibitors often stems from conformational restriction .[1] By locking the inhibitor into a bioactive conformation, the ethynyl linker minimizes the loss of degrees of freedom upon binding.

Case Study A: PIKfyve Inhibition (The RMC-113 Paradigm)

A direct comparison of linkers was performed during the development of RMC-113 , a potent inhibitor of the lipid kinase PIKfyve.[2][3]

  • Observation: The ethynyl-linked compound (RMC-113) exhibited an IC

    
     of 8 nM .[3]
    
  • Comparison: Replacing the ethynyl linker with an amide (or aminomethylene) resulted in complete loss of activity (inactive).

  • Mechanism: The linear ethynyl group positioned the aryl tail perfectly into a hydrophobic pocket while maintaining the correct distance from the core. The amide linker introduced a kink that likely caused a steric clash or failed to position the tail group, rendering the molecule incapable of binding.

Case Study B: Bypassing Gatekeeper Mutations (BCR-Abl)

Ponatinib utilizes an ethynyl linker to connect its purine scaffold to the aryl tail.

  • Challenge: The T315I "gatekeeper" mutation in BCR-Abl introduces a bulky Isoleucine residue that sterically blocks many inhibitors (like Imatinib) that rely on amide or flexible linkers.

  • Solution: The ethynyl linker is sterically unobtrusive ("pencil-thin") and rigid. It allows Ponatinib to thread past the bulky Isoleucine gatekeeper without clashing, maintaining potency against the resistant mutant where amide analogues fail.

ADME & Metabolic Stability

Proteolytic Resistance

Amide bonds are the natural substrates for proteases and amidases. In plasma or liver microsomes, amide-linked inhibitors can suffer from rapid hydrolysis, cleaving the molecule into inactive fragments.

  • Ethynyl Advantage: The carbon-carbon triple bond is immune to proteolytic cleavage, often resulting in superior plasma stability.

Oxidative Liability

While stable to hydrolysis, alkynes are not metabolically inert.

  • Risk: Cytochrome P450 enzymes (particularly CYP2E1 or CYP3A4) can oxidize terminal or internal alkynes. This can lead to the formation of reactive intermediates (e.g., oxirenes or ketenes) which may covalently modify proteins (mechanism-based inhibition) or lead to rapid clearance.

  • Mitigation: Steric shielding of the alkyne (as seen in Ponatinib) or ensuring the alkyne is buried within the kinase pocket can mitigate this risk.

Experimental Protocols

Protocol A: Comparative IC50 Determination (ADP-Glo™ Assay)

Use this protocol to quantify the potency difference between matched ethynyl/amide pairs.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Enzyme Mix: Dilute the target kinase (e.g., PIKfyve, EGFR) to 2x final concentration (typically 0.2–1.0 ng/µL) in Kinase Buffer.

  • Substrate Mix: Prepare ATP (at

    
    ) and lipid/peptide substrate mixture.
    
  • Compound Treatment:

    • Dispense 5 µL of compound (Ethynyl vs Amide analogue) in serial dilution (e.g., 10 µM to 0.1 nM) into a 384-well white plate.

    • Add 5 µL of Enzyme Mix. Incubate for 15 min at RT (allows pre-equilibration).

  • Reaction Start: Add 5 µL of Substrate Mix. Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound]. Fit to a 4-parameter logistic equation to derive IC

    
    .
    
Protocol B: Microsomal Stability Profiling

Use this to assess the metabolic liability of the linker.

  • Incubation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Dosing: Spike test compounds (Ethynyl vs Amide) to 1 µM final concentration (0.1% DMSO).

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Remove aliquots at

    
     min. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time.
    
    • 
      .
      
    • 
      .
      

Visualizations

Diagram 1: Structural & Functional Logic

This diagram illustrates the geometric and functional divergence between the two linkers.

LinkerComparison cluster_Amide Amide Linker (-CONH-) cluster_Ethynyl Ethynyl Linker (-C≡C-) Start Kinase Inhibitor Design AmideStruct Geometry: Planar/Kinked (~120°) Start->AmideStruct EthynylStruct Geometry: Linear (180°) Rigid Rod Start->EthynylStruct AmideBio H-Bond Donor/Acceptor High Solvation AmideStruct->AmideBio AmideRisk Risk: Proteolytic Hydrolysis Entropy Penalty AmideBio->AmideRisk Outcome Biological Potency Verdict AmideRisk->Outcome Lower Potency in Sterically Demanding Pockets EthynylBio Hydrophobic/Pi-Cloud Low Solvation EthynylStruct->EthynylBio EthynylBenefit Benefit: Entropy Gain Bypasses Steric Clashes EthynylBio->EthynylBenefit EthynylBenefit->Outcome High Potency in Gatekeeper Mutants (e.g., T315I)

Caption: Comparative logic flow demonstrating why ethynyl linkers often outperform amides in sterically restricted kinase pockets.

Diagram 2: The PIKfyve Case Study (RMC-113)

A specific workflow representation of the RMC-113 discovery logic.

PIKfyveCaseStudy cluster_Exp Experimental SAR Target Target: PIKfyve Lipid Kinase CompA Compound A: Amide Linker (Kinked Geometry) Target->CompA CompB RMC-113: Ethynyl Linker (Linear Geometry) Target->CompB ResultA Result: Inactive (Steric Clash / Wrong Vector) CompA->ResultA ResultB Result: IC50 = 8 nM (Perfect Fit) CompB->ResultB Conclusion Ethynyl Linker Essential for Bioactive Conformation ResultB->Conclusion Validation

Caption: The RMC-113 case study highlighting the binary "all-or-nothing" impact of linker geometry on PIKfyve inhibition.

References

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Int. J. Mol.[3][4] Sci. 2024.[5][6]

  • RMC-113 is a selective kinase inhibitor that stably binds PIKfyve and PIP4K2C. Nature Communications. 2023.[7]

  • Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. Journal of Medicinal Chemistry. 2013.

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science.[7] 2023.[7]

  • Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit. Bioorganic & Medicinal Chemistry Letters. 2011.

Sources

Validation

A Researcher's Guide to Crystal Structure Analysis: A Comparative Look at X-ray Diffraction and its Alternatives in Drug Development

In the landscape of modern drug development, a comprehensive understanding of a compound's solid-state properties is not merely academic—it is a cornerstone of successful formulation, stability, and ultimately, therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, a comprehensive understanding of a compound's solid-state properties is not merely academic—it is a cornerstone of successful formulation, stability, and ultimately, therapeutic efficacy. Among the arsenal of analytical techniques available to researchers, X-ray Diffraction (XRD) stands as a titan for its ability to elucidate the precise three-dimensional arrangement of atoms within a crystalline solid. This guide offers an in-depth exploration of crystal structure analysis, using the widely recognized nonsteroidal anti-inflammatory drug (NSAID) ibuprofen as a case study. We will delve into the principles and practical application of Powder X-ray Diffraction (PXRD), providing a step-by-step workflow for data analysis. Furthermore, we will objectively compare XRD with other critical solid-state characterization techniques—Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) spectroscopy—to equip you with the insights needed to select the most appropriate analytical strategy for your research challenges.

The Central Role of Crystal Structure in Pharmaceuticals

The crystal structure of an active pharmaceutical ingredient (API) dictates a multitude of its physical and chemical properties, including solubility, dissolution rate, melting point, and stability.[1] Different crystalline forms of the same compound, known as polymorphs, can exhibit distinct physicochemical characteristics, which can have profound implications for a drug's bioavailability and manufacturability.[2] Therefore, the ability to meticulously characterize and control the crystalline form of an API is of paramount importance in pharmaceutical development.

Unveiling the Atomic Architecture: The Power of X-ray Diffraction

X-ray Diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[3] The fundamental principle of XRD is based on the constructive interference of monochromatic X-rays scattered by the electron clouds of atoms arranged in a periodic lattice.[3] This phenomenon is described by Bragg's Law:

nλ = 2d sinθ

where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between atomic planes in the crystal lattice, and 'θ' is the angle of incidence of the X-ray beam. By systematically varying the angle of incidence and recording the intensity of the diffracted X-rays, a unique diffraction pattern is generated, which serves as a "fingerprint" for a specific crystalline structure.

Experimental Workflow for Powder X-ray Diffraction (PXRD)

The following diagram illustrates a typical workflow for a PXRD experiment, from sample preparation to data analysis.

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Sample API Powder Grinding Gentle Grinding Sample->Grinding Holder Sample Holder Packing Grinding->Holder Diffractometer X-ray Diffractometer Holder->Diffractometer Scan 2θ Scan Diffractometer->Scan RawData Raw Data (Intensity vs. 2θ) Scan->RawData Processing Data Processing (Background Subtraction, Peak Identification) RawData->Processing Analysis Phase Identification & Structure Refinement Processing->Analysis Final Crystal Structure Information Analysis->Final Technique_Selection Start Need for Solid-State Characterization Q1 Primary Goal: Atomic Structure Determination? Start->Q1 XRD X-ray Diffraction (XRD) Q1->XRD Yes Q2 Primary Goal: Thermal Properties & Polymorph Screening? Q1->Q2 No DSC Differential Scanning Calorimetry (DSC) Q2->DSC Yes Q3 Primary Goal: Local Structure & Dynamics in Solution/Solid? Q2->Q3 No NMR Nuclear Magnetic Resonance (NMR) Q3->NMR Yes

Sources

Comparative

A Guide to the Validated Synthesis of 3-((1H-Pyrazol-4-yl)ethynyl)aniline: Establishing a Reference Standard Through Rigorous Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unequivocal identification and purity assessment of novel chemical entities are paramount....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unequivocal identification and purity assessment of novel chemical entities are paramount. This guide provides a comprehensive methodology for the synthesis and subsequent validation of 3-((1H-pyrazol-4-yl)ethynyl)aniline, a molecule of interest in medicinal chemistry. In the absence of a commercially available certified reference standard, this document outlines a robust, self-validating protocol. By leveraging a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—we establish a rigorous framework for confirming the structural integrity and purity of the synthesized compound, effectively creating an in-house primary reference material.

The synthetic strategy hinges on the well-established Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. Our approach involves the coupling of a suitably protected 4-iodopyrazole with 3-ethynylaniline. This guide will detail the rationale behind the selection of starting materials, protecting groups, and reaction conditions, ensuring a reproducible and efficient synthesis.

The Synthetic Pathway: A Step-by-Step Protocol

The synthesis of 3-((1H-pyrazol-4-yl)ethynyl)aniline is approached via a two-step process: the synthesis of the key intermediate, 3-ethynylaniline, followed by the Sonogashira coupling with a protected 4-iodopyrazole, and subsequent deprotection.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Synthesis of 3-Ethynylaniline cluster_1 Step 2: Synthesis of Target Compound 3-Iodoaniline 3-Iodoaniline Sonogashira Coupling Sonogashira Coupling 3-Iodoaniline->Sonogashira Coupling Trimethylsilylacetylene, [PdCl₂(PPh₃)₂], CuI, TEA, THF 3-((trimethylsilyl)ethynyl)aniline 3-((trimethylsilyl)ethynyl)aniline Sonogashira Coupling->3-((trimethylsilyl)ethynyl)aniline Deprotection Deprotection 3-((trimethylsilyl)ethynyl)aniline->Deprotection K₂CO₃, MeOH 3-Ethynylaniline 3-Ethynylaniline Deprotection->3-Ethynylaniline Sonogashira Coupling 2 Sonogashira Coupling 2 3-Ethynylaniline->Sonogashira Coupling 2 4-Iodo-1H-pyrazole 4-Iodo-1H-pyrazole Protection Protection 4-Iodo-1H-pyrazole->Protection Boc₂O, TEA, DCM tert-butyl 4-iodo-1H-pyrazole-1-carboxylate tert-butyl 4-iodo-1H-pyrazole-1-carboxylate Protection->tert-butyl 4-iodo-1H-pyrazole-1-carboxylate tert-butyl 4-iodo-1H-pyrazole-1-carboxylate->Sonogashira Coupling 2 3-Ethynylaniline, [PdCl₂(PPh₃)₂], CuI, TEA, THF tert-butyl 4-((3-aminophenyl)ethynyl)-1H-pyrazole-1-carboxylate tert-butyl 4-((3-aminophenyl)ethynyl)-1H-pyrazole-1-carboxylate Sonogashira Coupling 2->tert-butyl 4-((3-aminophenyl)ethynyl)-1H-pyrazole-1-carboxylate Deprotection 2 Deprotection 2 tert-butyl 4-((3-aminophenyl)ethynyl)-1H-pyrazole-1-carboxylate->Deprotection 2 TFA, DCM 3-((1H-Pyrazol-4-yl)ethynyl)aniline 3-((1H-Pyrazol-4-yl)ethynyl)aniline Deprotection 2->3-((1H-Pyrazol-4-yl)ethynyl)aniline

Caption: Synthetic workflow for 3-((1H-pyrazol-4-yl)ethynyl)aniline.

Experimental Protocol: Synthesis of 3-((1H-Pyrazol-4-yl)ethynyl)aniline

Materials:

  • 4-Iodo-1H-pyrazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 3-Ethynylaniline

  • Bis(triphenylphosphine)palladium(II) dichloride ([PdCl₂(PPh₃)₂])

  • Copper(I) iodide (CuI)

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Step 1: Protection of 4-Iodo-1H-pyrazole [1]

  • To a solution of 4-iodo-1H-pyrazole (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture overnight.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (EtOAc/Hexanes) to afford tert-butyl 4-iodo-1H-pyrazole-1-carboxylate.

Step 2: Sonogashira Coupling [2][3]

  • To a dry Schlenk flask under an argon atmosphere, add tert-butyl 4-iodo-1H-pyrazole-1-carboxylate (1.0 eq), 3-ethynylaniline (1.1 eq), [PdCl₂(PPh₃)₂] (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF and anhydrous triethylamine (2.0 eq).

  • Stir the reaction mixture at 60 °C and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (EtOAc/Hexanes) to yield tert-butyl 4-((3-aminophenyl)ethynyl)-1H-pyrazole-1-carboxylate.

Step 3: Deprotection

  • Dissolve the product from Step 2 in DCM.

  • Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Neutralize the reaction mixture with saturated aqueous NaHCO₃.

  • Extract the product with DCM, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate under reduced pressure to yield the final product, 3-((1H-pyrazol-4-yl)ethynyl)aniline.

Analytical Validation: Establishing the Benchmark

In the absence of a pre-existing reference standard, a comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.[4]

Diagram of the Analytical Validation Workflow

G Synthesized Compound Synthesized Compound HPLC Analysis HPLC Analysis Synthesized Compound->HPLC Analysis Purity Assessment Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry Molecular Weight Confirmation NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy Structural Elucidation Validation Report Validation Report HPLC Analysis->Validation Report Mass Spectrometry->Validation Report NMR Spectroscopy->Validation Report In-house Reference Standard In-house Reference Standard Validation Report->In-house Reference Standard

Caption: Workflow for the analytical validation of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A validated reverse-phase HPLC (RP-HPLC) method will be employed to determine the purity of the synthesized 3-((1H-pyrazol-4-yl)ethynyl)aniline.

Experimental Protocol: HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Data Presentation: Expected HPLC Purity Data

SampleRetention Time (min)Peak Area (%)
Synthesized Compound~8.5>98%
Blank (Diluent)No significant peaks-

The method will be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]

Mass Spectrometry (MS) for Molecular Weight Confirmation

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition and molecular weight of the synthesized compound.

Experimental Protocol: Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Analyzer Time-of-Flight (TOF) or Orbitrap
Scan Range m/z 50-500
Expected [M+H]⁺ C₁₁H₁₀N₃⁺, Calculated: 184.0869, Found: 184.08XX

Data Presentation: Expected Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺184.0869184.0871 ± 0.0005
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of the synthesized molecule.

Experimental Protocol: NMR Spectroscopy

ParameterCondition
Solvent DMSO-d₆
Instrument 400 MHz or higher
Techniques ¹H, ¹³C, COSY, HSQC, HMBC

Data Presentation: Expected NMR Data

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1HPyrazole N-H
~8.0s1HPyrazole C5-H
~7.7s1HPyrazole C3-H
~7.1t1HAniline C5'-H
~6.8s1HAniline C2'-H
~6.7d1HAniline C6'-H
~6.5d1HAniline C4'-H
~5.2br s2HAniline -NH₂

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~148.0Aniline C1'
~135.0Pyrazole C5
~130.0Aniline C5'
~129.0Pyrazole C3
~122.0Aniline C3'
~118.0Aniline C6'
~116.0Aniline C2'
~114.0Aniline C4'
~95.0Alkyne C≡C
~85.0Alkyne C≡C
~100.0Pyrazole C4

Conclusion

This guide presents a comprehensive and scientifically rigorous approach to the synthesis and validation of 3-((1H-pyrazol-4-yl)ethynyl)aniline. By meticulously following the detailed experimental protocols and employing a multi-faceted analytical strategy, researchers can confidently establish the identity and purity of the synthesized compound. This self-validating process is crucial in the absence of a commercial reference standard, enabling the generation of reliable data for downstream applications in drug discovery and development. The principles outlined herein provide a robust framework for the characterization of novel chemical entities, upholding the tenets of scientific integrity and good laboratory practice.

References

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]

  • (Supporting Information) Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). Royal Society of Chemistry.
  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]

  • Tarikoğullari Doğan, A. H., Saylam, M., Yilmaz, S., Parlar, S., Ballar, P., & Alptüzün, V. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9.
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • SynThink. (n.d.). Non-Pharmacopeial Reference Standards for Accurate Pharma Testing. [Link]

  • Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Kaunas University of Technology. (n.d.).
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • NHS Pharmaceutical Quality Control. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • ChemicalBook. (n.d.). 4-ethynyl-1-Methyl-1-H-pyrazole synthesis.
  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • PubChem. (n.d.). 3-(1H-pyrazol-1-yl)aniline. [Link]

  • PubChemLite. (n.d.). 3-(1h-pyrazol-4-yl)aniline (C9H9N3).
  • BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 4-Iodo-3,5-dimethylaniline with Terminal Alkynes.
  • BenchChem. (n.d.).
  • Validation In Pharmaceuticals: A Critical Component Of Good Manufacturing Practices. (2024). International Journal of Pharmaceutical Sciences and Research.
  • BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. (2009). MDPI.
  • A REVIEW OF PHARMACEUTICAL PROCESS VALIDATION. (2023). International Journal of Novel Research and Development.
  • Reddit. (2021). Sonogashira coupling.
  • ChemicalBook. (n.d.). 3-ETHYLANILINE(571-63-1) 1H NMR spectrum.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Chemical Society.
  • ChemicalBook. (n.d.). 3-ethynyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline.
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (2024). MDPI.
  • Validated RP-HPLC Method for Analysis of Aripiprazole in a Formulation. (2026).
  • A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Valid
  • Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. (2010). Scholars Research Library.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Current Pharmaceutical Analysis.
  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. (n.d.).
  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. (n.d.). SciSpace.
  • Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4. (2023). Preprints.org.3,4. (2023). Preprints.org.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-((1H-Pyrazol-4-yl)ethynyl)aniline

This document provides essential procedural guidance for the safe and compliant disposal of 3-((1H-Pyrazol-4-yl)ethynyl)aniline. As a research chemical with a complex molecular structure, understanding its constituent fu...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-((1H-Pyrazol-4-yl)ethynyl)aniline. As a research chemical with a complex molecular structure, understanding its constituent functional groups is paramount to mitigating risk during handling and disposal. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles to ensure personnel safety and environmental protection.

Hazard Assessment: A Structurally-Informed Approach

While a specific Safety Data Sheet (SDS) for 3-((1H-Pyrazol-4-yl)ethynyl)aniline is not universally available, a robust safety and disposal plan can be developed by analyzing its three primary structural components: the aniline ring, the pyrazole ring, and the ethynyl linker. The hazards of this molecule are a composite of the risks associated with these functional groups.

  • Aniline Moiety (Aromatic Amine) : Aniline and its derivatives are well-documented for their toxicity. They can be toxic if swallowed, inhaled, or absorbed through the skin. Chronic exposure may cause damage to organs, particularly the blood and nervous system.[1] Many aromatic amines are also suspected carcinogens and pose a significant threat to aquatic life, mandating that they are not released into the environment.[2]

  • Pyrazole Moiety (Nitrogen-Containing Heterocycle) : Pyrazole is an aromatic heterocyclic compound.[3] While the pyrazole ring itself is relatively stable, it is a reactive scaffold in many biologically active molecules.[4][5][6] Its presence categorizes the compound within a class of chemicals prevalent in pharmaceuticals and agrochemicals, which require careful handling.[7][8][9]

  • Ethynyl Moiety (Alkyne) : The carbon-carbon triple bond presents unique hazards. Terminal alkynes can form explosive acetylides with certain metals (e.g., copper, silver, mercury).[10] Therefore, contact with incompatible metal tools, containers, or plumbing must be strictly avoided. Acetylenic compounds can also be flammable.[11]

Based on this analysis, 3-((1H-Pyrazol-4-yl)ethynyl)aniline must be treated as a toxic, environmentally hazardous, and potentially reactive hazardous waste .

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, ensure all necessary engineering controls and Personal Protective Equipment (PPE) are in place to minimize exposure.

Table 1: Hazard Summary and Required Personal Protective Equipment

Hazard CategoryPotential RisksRequired PPE & Engineering Controls
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.Engineering Controls: Use in a certified chemical fume hood.[12] Gloves: Chemical-impermeable gloves (e.g., Nitrile rubber).[13] Eye Protection: Safety goggles or face shield.[14] Body Protection: Lab coat.[14]
Chronic Toxicity Suspected carcinogen; may cause organ damage through repeated exposure.Adherence to all PPE listed above; minimize quantity and duration of handling.
Reactivity Potential to form explosive metal acetylides.Avoid contact with incompatible metals. Use appropriate tools and containers.
Environmental Very toxic to aquatic life with long-lasting effects.[2]Prevent any release to drains, soil, or waterways.[14][15]

Step-by-Step Disposal Protocol

Disposal of 3-((1H-Pyrazol-4-yl)ethynyl)aniline must follow institutional and national regulations for hazardous waste.[16][17] Under no circumstances should this chemical be disposed of via sanitary sewer or mixed with general trash.[18][19]

Step 1: Waste Segregation

The cardinal rule of chemical waste management is segregation.[20]

  • Action: Collect waste containing 3-((1H-Pyrazol-4-yl)ethynyl)aniline in a dedicated hazardous waste container.

  • Causality: Mixing incompatible chemicals can lead to dangerous reactions, such as heat generation, gas evolution, or polymerization.[17][21] This compound, as an amine (a weak base), should be kept separate from acids.[22] It should also be segregated from strong oxidizing agents.[23]

Step 2: Container Selection and Management

The integrity of the waste container is critical for safe storage and transport.

  • Action: Use a sturdy, leak-proof container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE, or the original manufacturer's container).[16][17] The container must have a secure, tightly-sealing lid.[19]

  • Causality: An incompatible or damaged container can lead to leaks and spills, exposing personnel and the environment to the hazardous material.[16] The container must be kept closed except when adding waste to prevent the release of vapors.[18]

Step 3: Waste Labeling

Proper labeling is a legal requirement and essential for safety.

  • Action: Immediately label the waste container with a fully completed hazardous waste tag, as supplied by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The full chemical name: "Waste 3-((1H-Pyrazol-4-yl)ethynyl)aniline"

    • A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date (the date the first drop of waste was added)

    • The relative concentrations of all components in the container.

  • Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers, and it is crucial for the final disposal facility to process the waste correctly and safely.[17][18]

Step 4: Accumulation and Storage

Store the waste container in a designated and controlled area.

  • Action: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container must be placed within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[18] Store away from heat, open flames, or other ignition sources.[24]

  • Causality: Storing hazardous waste in a designated, controlled area prevents accidental spills and unauthorized access.[17] Secondary containment is a crucial safeguard against the contamination of benchtops, floors, and the environment in the event of a primary container failure.[18]

Step 5: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Action: Once the container is full (no more than 90% capacity to allow for expansion) or reaches your institution's time limit for accumulation, arrange for a pickup. Contact your EHS office or a licensed hazardous waste disposal contractor to collect the waste.[14][19]

  • Causality: Hazardous waste disposal is highly regulated by entities like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17] Licensed disposal companies have the permits and expertise to transport, treat, and dispose of chemical waste in a compliant and environmentally sound manner, typically via high-temperature incineration.[25]

Decontamination and Spill Management

  • Glassware and Equipment: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood. Collect the rinsate as hazardous waste in your designated container. Follow with a standard wash using soap and water.

  • Minor Spills (Solid): In the event of a small spill, avoid generating dust.[26] Carefully sweep up the solid material using dry methods and place it into a sealed container for disposal as hazardous waste.[26][27]

  • Minor Spills (Liquid/Solution): Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).[25] Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.

  • Area Decontamination: After removing the bulk material, decontaminate the spill area with a cloth or towel soaked in a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spills: For large spills, or any spill outside of a containment area, evacuate the immediate area, alert personnel, and contact your institution's emergency response or EHS office immediately.[18]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-((1H-Pyrazol-4-yl)ethynyl)aniline.

G start Start: Waste Generation (3-((1H-Pyrazol-4-yl)ethynyl)aniline) characterize Step 1: Characterize Waste (Toxic, Environmental Hazard, Reactive) start->characterize segregate Step 2: Segregate Waste (Dedicated container, no mixing with incompatibles like acids/oxidizers) characterize->segregate container Step 3: Select & Label Container (Chemically compatible, sealed lid, complete hazardous waste tag) segregate->container store Step 4: Store Safely (Designated Satellite Area, Secondary Containment) container->store is_full Container Full or Time Limit Reached? store->is_full spill Spill Occurs store->spill request_pickup Step 5: Arrange Disposal (Contact EHS or Licensed Contractor) is_full->request_pickup Yes continue_collection Continue to Collect Waste in Same Container is_full->continue_collection No end End: Waste Removed for Compliant Disposal request_pickup->end continue_collection->store spill_response Follow Spill Management Protocol (Evacuate if necessary, Notify EHS) spill->spill_response

Caption: Disposal workflow for 3-((1H-Pyrazol-4-yl)ethynyl)aniline waste.

References

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Dartmouth College. Retrieved February 14, 2026, from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (2021). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • synthesis and reactivity of some pyrazole derivatives. (n.d.). International Journal of Creative Research Thoughts. Retrieved February 14, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025). Daniels Health. Retrieved February 14, 2026, from [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs - Justrite. (2018). Justrite. Retrieved February 14, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020). IJPSRR. Retrieved February 14, 2026, from [Link]

  • Hazardous Waste Disposal Guide - Research Safety. (2023). Northwestern University. Retrieved February 14, 2026, from [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (2024). International Journal of Novel Research and Development. Retrieved February 14, 2026, from [Link]

  • Safe Disposal of Laboratory Chemicals - Environmental Marketing. (2025). Environmental Marketing Services. Retrieved February 14, 2026, from [Link]

  • Amine Disposal For Businesses - Collect and Recycle. (2024). Collect and Recycle. Retrieved February 14, 2026, from [Link]

  • Aromatic Amine Pollution → Term. (2025). Sustainability Dictionary. Retrieved February 14, 2026, from [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution - SKC Inc. (2024). SKC Inc. Retrieved February 14, 2026, from [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product - WIT Press. (n.d.). WIT Press. Retrieved February 14, 2026, from [Link]

  • ethinyl estradiol (ee) - Sevron Safety Solutions. (n.d.). Sevron Safety Solutions. Retrieved February 14, 2026, from [Link]

  • Safety Data Sheet: aniline - Chemos GmbH&Co.KG. (2021). Chemos. Retrieved February 14, 2026, from [Link]

  • BERRY & ASSOCIATES/ICON ISOTOPES Safety Data Sheet 5-Ethynyl-dU CEP. (2016). Berry & Associates. Retrieved February 14, 2026, from [Link]

  • Hazardous Laboratory Chemicals Disposal Guide - IFSC. (n.d.). Indian Federation of Scientific Coder. Retrieved February 14, 2026, from [Link]

  • GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS - EIGA. (n.d.). European Industrial Gases Association. Retrieved February 14, 2026, from [Link]

  • Hazardous Materials Disposal Guide | Nipissing University. (2019). Nipissing University. Retrieved February 14, 2026, from [Link]

  • Aliphatic and Aromatic Amines Compatibility - CP Lab Safety. (n.d.). CP Lab Safety. Retrieved February 14, 2026, from [Link]

  • Pharmaceutical Technology. (n.d.). Retrieved February 14, 2026, from [Link]

  • Nitrogen-Containing Heterocycles in Agrochemicals - ResearchGate. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

  • INCOMPATIBILITIES - CUTM Courseware. (n.d.). CUTM Courseware. Retrieved February 14, 2026, from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview - PMC. (2017). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025). Marmara Pharmaceutical Journal. Retrieved February 14, 2026, from [Link]

  • Chemical incompatibility of the drug | PPTX - Slideshare. (n.d.). Slideshare. Retrieved February 14, 2026, from [Link]

  • 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - Open Library Publishing Platform. (n.d.). Open Library Publishing Platform. Retrieved February 14, 2026, from [Link]

  • Physical and Chemical Incompatibilities | PDF | Salt (Chemistry) | Solubility - Scribd. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Publishing. (2022). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023). MDPI. Retrieved February 14, 2026, from [Link]

  • N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. (2015). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 3-((1h-Pyrazol-4-yl)ethynyl)aniline

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Safety Summary: The Precautionary Principle Immediate Action Required: Treat 3-((1h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Safety Summary: The Precautionary Principle

Immediate Action Required: Treat 3-((1h-Pyrazol-4-yl)ethynyl)aniline as a High Potency / Unknown Hazard (OEB 3 equivalent) until specific toxicological data proves otherwise.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse, its structural components—an aniline moiety linked via an alkyne to a pyrazole —dictate a rigorous safety profile. You are not just handling a chemical; you are handling a likely kinase inhibitor building block with potential for skin absorption, sensitization, and specific biological activity.

Core Hazard Profile (Read-Across Analysis):

  • Aniline Moiety: High risk of transdermal absorption, potential methemoglobinemia, and skin sensitization.

  • Pyrazole Ring: Pharmacologically active scaffold (often targets ATP-binding sites in enzymes), implying unknown systemic biological effects.

  • Physical State: Solid powder (Dust inhalation risk).[2]

Risk Assessment & PPE Selection Logic

Effective safety is not about wearing more gear; it is about wearing the right gear based on chemical behavior.

The PPE Decision Matrix

The following table synthesizes the chemical properties with the required protective barriers.

Protection ZoneHazard DriverRecommended PPE SpecificationScientific Rationale
Respiratory Fine particulate dust (STOT SE 3)Primary: Fume Hood (Certified). Secondary: N95 (minimum) or P100 respirator if outside hood.Aniline derivatives can be respiratory irritants.[2] Preventing alveolar deposition is critical to avoid systemic absorption via lungs.
Dermal (Hands) Aromatic Amine (Skin Absorption)Double Gloving Protocol: Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield®) for stock solutions.Aromatic amines can permeate standard thin nitrile. Double gloving increases breakthrough time and provides a "doff-able" outer layer if contaminated.
Ocular Alkaline/Irritant Dust (Eye Irrit. 2A)Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient for powders.Powders drift. Goggles seal the ocular cavity against airborne particulates that glasses allow to bypass.
Body Particulate AccumulationDisposable Tyvek® Lab Coat (or equivalent non-woven material) + Closed-toe shoes.Cotton lab coats trap dust in the weave, creating a secondary exposure source in the laundry. Disposable is superior for toxic solids.

Operational Protocols

A. PPE Selection Decision Tree

Use this logic flow to determine the necessary protection level based on your specific operation.

PPE_Decision_Tree Start Task Identification Solvent Dissolved in Organic Solvent? Start->Solvent Liquid Handling Solid Handling Solid Powder? Start->Solid Weighing/Transfer HighRisk High Risk: Permeation Solvent->HighRisk Yes (e.g., DMSO/DCM) MedRisk Med Risk: Inhalation Solid->MedRisk Open Bench? Action2 REQ: Fume Hood + Double Nitrile Gloves Solid->Action2 Inside Hood (Preferred) Action1 REQ: Fume Hood + Silver Shield/Laminate Gloves HighRisk->Action1 Prevent Skin Absorption Action3 REQ: Balance Enclosure + N95/P100 Mask MedRisk->Action3 If Hood Unavailable

Figure 1: PPE Decision Tree based on physical state and solvent carrier risks. Note that solvents like DMSO can accelerate the skin absorption of anilines.

B. Weighing & Transfer Protocol (The "Static" Risk)

Handling 3-((1h-Pyrazol-4-yl)ethynyl)aniline as a dry powder presents a static electricity risk, causing the powder to "jump" and contaminate surfaces/gloves.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

  • Technique:

    • Don double nitrile gloves .

    • Place a tack mat or absorbent pad (plastic side down) in the hood.

    • Weigh the solid.

    • Crucial Step: Wipe the exterior of the vial/weighing boat with a lint-free wipe dampened with ethanol before removing it from the hood. This removes invisible dust residue.

    • Doff the outer pair of gloves inside the hood before exiting.

Emergency Response: Spills & Exposure[3][4][5]

Self-Validating Safety System: Your emergency kit must be present before you open the vial.

  • Kit Contents: Calcium gluconate gel (if HF is involved in synthesis, otherwise standard), absorbent pads, hazardous waste bags, pH paper.

Spill Cleanup Workflow

If >100mg is spilled, evacuate the immediate area to let aerosols settle (15 mins).

Spill_Response Spill Spill Detected Assess Assess: Solid vs Solution Spill->Assess SolidClean Solid: Cover with wet paper towel (prevents dust) Assess->SolidClean Powder LiquidClean Liquid: Absorb with Polypropylene Pads Assess->LiquidClean Solution Decon Decontaminate Surface: 1. Soap/Water Wash 2. Ethanol Wipe SolidClean->Decon LiquidClean->Decon Dispose Disposal: Seal in HazBag Label: 'Toxic - Aniline Derivative' Decon->Dispose

Figure 2: Spill containment workflow emphasizing dust suppression for solids.

Disposal & Deactivation

Do not dispose of this compound down the drain. Aniline derivatives are toxic to aquatic life and can disrupt municipal water treatment bacteria.

  • Solid Waste: Collect in a dedicated container labeled "Solid Toxic Waste - Organic Alkali."

  • Liquid Waste: Segregate into "Organic Waste - Halogenated" or "Non-Halogenated" depending on the solvent.

  • Container Decontamination: Triple rinse empty vials with a suitable solvent (e.g., Acetone or Methanol). Collect the rinsate as hazardous liquid waste. Deface the label before discarding the glass.

References

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Aniline. Centers for Disease Control and Prevention. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Handling Hazardous Chemicals. Available at: [Link]

  • PubChem. Compound Summary for Aniline Derivatives (General Safety). National Library of Medicine. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.